N-Desmethyl Vinblastine
Description
Properties
IUPAC Name |
methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56N4O9/c1-7-41(53)22-27-23-44(39(51)56-5,35-29(14-18-48(24-27)25-41)28-12-9-10-13-32(28)46-35)31-20-30-33(21-34(31)55-4)47-36-43(30)16-19-49-17-11-15-42(8-2,37(43)49)38(58-26(3)50)45(36,54)40(52)57-6/h9-13,15,20-21,27,36-38,46-47,53-54H,7-8,14,16-19,22-25H2,1-6H3/t27-,36+,37-,38+,41-,42+,43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEIXXHHUOSBLA-UQUCNHJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18172-50-4 | |
| Record name | 1-Demethylvincaleukoblastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18172-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Demethylvincaleukoblastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018172504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-DEMETHYLVINCALEUKOBLASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7ATN96R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of N-Desmethyl Vinblastine
[1][2][3][4]
Executive Summary
N-Desmethyl Vinblastine (NDV) , also identified as 1-demethylvinblastine, represents a critical structural and functional node in the vinca alkaloid class.[1][2][3][4] Chemically defined by the absence of the methyl group at the N1 position of the vindoline subunit (replaced by a proton), NDV serves a dual role: it is a bioactive metabolite of Vinblastine generated via hepatic CYP3A4 oxidation and a biosynthetic intermediate in the conversion of Vinblastine to Vincristine.[1]
Functionally, NDV retains the potent antimitotic properties of its parent compound.[1] It acts as a microtubule destabilizing agent, binding to the Vinca domain at the interface of
Structural Pharmacology & Binding Kinetics[1][3]
The Vinca Domain Interface
Unlike taxanes, which stabilize microtubules, NDV functions as a destabilizer.[1] The binding site is distinct and located at the inter-dimer interface between two tubulin heterodimers.[1]
-
Binding Site : The "Vinca domain" located at the
-tubulin subunit of one dimer and the -tubulin subunit of the adjacent dimer.[1][3] -
Mode of Binding : Rapid, reversible, and high-affinity (
in the micromolar range).[1][4] -
Structural Consequence : NDV binding introduces a steric wedge that induces a curved conformation in the tubulin protofilament.[1][3] This curvature is incompatible with the straight lattice structure required for microtubule elongation.[1][3]
Structure-Activity Relationship (SAR)
The N1 position on the vindoline ring is a determinant of both potency and neurotoxicity.[1][3][4]
| Compound | Substituent at Vindoline N1 | Lipophilicity | Microtubule Affinity | Clinical Profile |
| Vinblastine | Methyl ( | High | High | Myelosuppression dominant |
| This compound | Hydrogen ( | Intermediate | High | Active metabolite/Precursor |
| Vincristine | Formyl ( | Low | Highest | Neurotoxicity dominant |
Mechanistic Insight : The removal of the methyl group in NDV exposes the secondary amine.[1] While this alters the solvation shell and lipophilicity compared to Vinblastine, the core pharmacophore responsible for tubulin wedging remains intact.[1] This structural nuance suggests NDV contributes to the overall therapeutic (and toxic) load during Vinblastine therapy.[3][4]
Molecular Mechanism of Action (MOA)[1][2][3][4]
The mechanism of NDV operates on a strict causal chain: Binding
-
Kinetic Suppression : At low concentrations (sub-stoichiometric), NDV does not depolymerize microtubules but suppresses "treadmilling"—the dynamic instability essential for spindle search-and-capture.[1][2][3][4]
-
Polymerization Inhibition : At higher concentrations, NDV prevents GTP-tubulin addition to the microtubule plus-end (
), leading to net depolymerization.[1][2][3][4] -
Spiral Aggregate Formation : The drug-tubulin complexes aggregate into paracrystalline spirals, sequestering the free tubulin pool.[1][3]
Visualization: The Signaling Cascade
The following diagram illustrates the pathway from NDV binding to Apoptosis.[1]
Caption: Pathway depicting this compound induced microtubule disruption leading to mitotic arrest.[1][2][3][4]
Experimental Validation Protocol
To validate the activity of this compound, a Turbidimetric Tubulin Polymerization Assay is the gold standard.[1] This cell-free system measures the scattering of light by polymerizing microtubules.[1][2][3]
Protocol: Turbidimetric Polymerization Inhibition
Objective : Quantify the
Reagents
-
Purified Tubulin :
pure, derived from bovine brain (cytoskeleton-free).[1][2][3][4] -
PEM Buffer : 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl
.[1][2][4] -
NDV Stock : 10 mM in DMSO (store at -20°C).
Workflow
-
Preparation : Dilute purified tubulin to 3 mg/mL in PEM buffer on ice. Add GTP to a final concentration of 1 mM.[1][3]
-
Baseline : Blank the spectrophotometer at 340 nm using PEM buffer.
-
Induction : Transfer tubulin mixture to a quartz cuvette pre-warmed to 37°C.
-
Treatment :
-
Control : Add DMSO vehicle (0.1% v/v).
-
Experimental : Add NDV at graded concentrations (0.1
M, 0.5 M, 1.0 M, 5.0 M).
-
-
Measurement : Monitor Absorbance (
) every 30 seconds for 60 minutes. -
Analysis : Plot
vs. Time.
Self-Validating Check : If the Control sample does not show a sigmoidal increase in absorbance within 10-15 minutes, the tubulin is inactive or the GTP is degraded.[1][2][3] The experiment must be aborted.
Biosynthetic & Metabolic Context[1][3][5]
Understanding the origin of NDV is crucial for interpreting pharmacokinetic data.[1]
Metabolic Pathway (Human)
In the human liver, Vinblastine undergoes oxidative metabolism primarily by CYP3A4 .[1][4]
-
Relevance : NDV circulates in plasma and contributes to the cytotoxicity profile.[1] Variations in CYP3A4 activity (e.g., drug-drug interactions) can alter the ratio of Vinblastine to NDV.[1][3][4]
Biosynthetic Pathway (Plant)
In Catharanthus roseus, NDV is a key intermediate.[1][3][4]
-
Vinblastine is formed from the coupling of Catharanthine and Vindoline.[3]
-
NDV Formation : An enzymatic N-demethylase converts Vinblastine to this compound.[1][2][3][4]
-
Vincristine Synthesis : A formyltransferase enzyme converts NDV to Vincristine by adding a formyl group to the free amine.[1][3]
This makes NDV a valuable precursor for the semi-synthesis of Vincristine, which is often in shorter supply naturally.[1]
References
-
PubChem . This compound Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1][2][3][4]
-
Jordan, M. A., & Wilson, L. (2004).[1][2][4] Microtubules as a target for anticancer drugs. Nature Reviews Cancer.[2][3] (Discusses the Vinca domain binding mechanism).
-
Zhou, X. J., et al. (2005).[1][3][4] Pharmacokinetics and metabolism of vinca alkaloids. Current Drug Metabolism. (Details CYP3A4 mediated N-demethylation).[1][2][3][4][5][7]
-
Gigant, B., et al. (2005).[1][3][4] Structural basis for the regulation of tubulin by vinblastine. Nature. (Structural evidence of the "wedge" mechanism).[1][4]
Sources
- 1. This compound|Vincristine Precursor [benchchem.com]
- 2. 1-Demethylvincaleukoblastine | C45H56N4O9 | CID 56841098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Vinblastine - Wikipedia [en.wikipedia.org]
- 5. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. N-demethylation of N-methyl-4-aminoantipyrine, the main metabolite of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Vinca Alkaloids and the Strategic Importance of N-Desmethyl Vinblastine
An In-Depth Technical Guide to the Biological Activity of N-Desmethyl Vinblastine and Related Vinca Alkaloids
This guide provides a comprehensive technical overview of the biological activity of this compound, a key intermediate in the synthesis of the potent anti-cancer drug Vincristine. Given the limited publicly available data on the specific biological activity of this compound, this document will extensively reference the well-characterized activities of its parent compounds, Vinblastine and Vincristine, to provide a robust framework for understanding its mechanism of action and for designing relevant experimental investigations. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and microtubule-targeting agents.
The vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of combination chemotherapy for a variety of cancers, including lymphomas, leukemias, and solid tumors.[1] Vinblastine and Vincristine are the most prominent members of this class, exerting their potent anti-tumor effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton.[2]
This compound holds a significant position within this family as it is a naturally occurring bisindole alkaloid and a crucial metabolic precursor in the biosynthetic pathway to Vincristine.[3] It can be synthesized from Vinblastine through N-demethylation, a process that can be achieved both microbiologically and through chemical oxidation.[3][4] While the intrinsic biological activity of this compound is not as extensively documented as that of its parent compounds, its structural similarity and shared pharmacophore strongly suggest a comparable mechanism of action. This guide will, therefore, leverage the wealth of data on Vinblastine and Vincristine to provide a detailed understanding of the biological activities relevant to this compound.
The Core Mechanism: Interference with Microtubule Dynamics
The primary mechanism of action for vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules.[2] This interaction leads to the inhibition of microtubule polymerization, which in turn disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[5][6]
Binding to Tubulin
This compound, like other vinca alkaloids, is understood to bind to a specific site on the β-tubulin subunit, known as the Vinca alkaloid binding site.[7] This high-affinity interaction occurs at the interface between two tubulin heterodimers, effectively acting as a "wedge" that prevents the proper alignment and assembly of tubulin molecules into microtubules.[7]
Inhibition of Microtubule Polymerization
By binding to tubulin, vinca alkaloids inhibit the addition of new tubulin dimers to the growing ends of microtubules. This disruption of microtubule dynamics leads to a net depolymerization of existing microtubules and prevents the formation of new ones.[5] For instance, Vinblastine has been shown to inhibit tubulin polymerization by 50% at a concentration of 4.3 x 10⁻⁷ M.[5] The binding affinity (Ka) of Vinblastine to tubulin has been determined to be approximately 3-4 x 10³ M⁻¹.
Cellular Ramifications of Microtubule Disruption
The inhibition of microtubule polymerization by this compound and related compounds has profound consequences for rapidly dividing cells, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).
Mitotic Arrest
The disruption of the mitotic spindle prevents the proper alignment and segregation of chromosomes during metaphase of mitosis.[2] This triggers the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle in the M phase to prevent aneuploidy. Prolonged M-phase arrest is a potent trigger for apoptosis.
Induction of Apoptosis
The sustained mitotic arrest induced by vinca alkaloids activates intricate signaling pathways that converge on the execution of apoptosis. Key pathways implicated include the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB) signaling cascades.
JNK Pathway: Vinca alkaloids have been shown to activate the JNK pathway. Activated JNK can phosphorylate anti-apoptotic proteins of the Bcl-2 family, thereby inhibiting their function. Furthermore, JNK can activate transcription factors such as c-Jun, which in turn can upregulate the expression of pro-apoptotic proteins like Bim.
NF-κB Pathway: The NF-κB pathway is also modulated by vinca alkaloids. Treatment with these compounds can lead to the degradation of IκBα, an inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and regulate the expression of genes involved in apoptosis.[8]
Signaling Pathway of Vinca Alkaloid-Induced Apoptosis
Caption: Vinca alkaloid-induced apoptosis signaling cascade.
The Hurdle of Multidrug Resistance
A significant clinical challenge in the use of vinca alkaloids is the development of multidrug resistance (MDR). The primary mechanism underlying this resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp), which functions as a drug efflux pump.[9]
P-glycoprotein Mediated Efflux
Pgp actively transports a wide range of chemotherapeutic agents, including vinca alkaloids, out of cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.
Quantifying Resistance: The Resistance Factor
The degree of resistance can be quantified by the Resistance Factor (RF), which is the ratio of the half-maximal inhibitory concentration (IC50) in the resistant cell line to that in the sensitive parent cell line. For Vinblastine, the RF in Pgp-overexpressing cell lines is typically around 100, indicating a 100-fold decrease in potency.[10]
Strategies to Circumvent Resistance
Research efforts to overcome Pgp-mediated resistance have focused on the development of new vinca alkaloid analogues that are poor substrates for Pgp. For example, the fluorinated derivative Vinflunine exhibits a 2- to 13-fold lower susceptibility to Pgp-mediated efflux compared to Vinblastine and Vincristine.[9]
Experimental Protocols for Assessing Biological Activity
The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound and other vinca alkaloids.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow Diagram
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, and MgCl2).
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Reaction Setup:
-
On ice, add tubulin, GTP, and the test compound to microcentrifuge tubes.
-
-
Initiation of Polymerization:
-
Transfer the reaction mixtures to a pre-warmed 37°C 96-well plate.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the lag time for each concentration of the test compound.
-
Calculate the IC50 for inhibition of tubulin polymerization.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well and mix thoroughly.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability versus compound concentration and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a defined period.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and fix them in cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells and stain them with a DNA-binding dye such as propidium iodide (PI), in the presence of RNase to eliminate staining of RNA.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
-
Data Analysis:
-
Generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Detection by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cells with this compound to induce apoptosis.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubate in the dark at room temperature.
-
-
Data Acquisition:
-
Analyze the stained cells by flow cytometry, detecting the fluorescence from both Annexin V and the viability dye.
-
-
Data Analysis:
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Chemical Synthesis and Structure-Activity Relationships
The chemical structure of this compound is closely related to that of Vinblastine and Vincristine, with the key difference being the substituent on the indole nitrogen of the vindoline moiety.
Synthesis of this compound
This compound can be synthesized from Vinblastine by demethylation. This can be achieved through various methods, including microbiological N-demethylation and chemical oxidation.
Structure-Activity Relationships
The nature of the substituent on the vindoline indole nitrogen is a critical determinant of the biological activity and therapeutic index of vinca alkaloids. The seemingly minor change from a methyl group in Vinblastine to a formyl group in Vincristine results in significant differences in their anti-cancer spectrum and neurotoxicity profiles.[10] Further modifications at this position and at other sites on the vinca alkaloid scaffold, such as the C20' position, have been explored to develop analogues with improved potency and the ability to overcome multidrug resistance.[7]
Conclusion and Future Perspectives
This compound is a key chemical entity in the family of vinca alkaloids, serving as a direct precursor to the clinically important drug Vincristine. While its own biological activity is not extensively characterized in the public domain, its structural similarity to Vinblastine and Vincristine provides a strong basis for understanding its mechanism of action as a potent inhibitor of microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells.
The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers investigating the biological activity of this compound and for the development of novel vinca alkaloid analogues. Future research should focus on quantifying the specific IC50 values of this compound in a panel of cancer cell lines, determining its tubulin binding affinity, and evaluating its efficacy in multidrug-resistant models. Such studies will be crucial for fully elucidating the therapeutic potential of this important molecule and for guiding the design of next-generation microtubule-targeting agents.
References
-
Ferguson, P. J., et al. (2025). Differential activity of Vincristine and Vinblastine against cultured cells. ResearchGate. Retrieved from [Link]
- Owellen, R. J., et al. (1976). Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. Cancer Research, 36(5), 1499-1502.
-
Oreate AI. (2026, January 15). Vincristine vs. Vinblastine: A Closer Look at Two Powerful Cancer Treatments. Retrieved from [Link]
- Rosengren, R. J., et al. (1990). Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells. Cancer Chemotherapy and Pharmacology, 25(5), 335-340.
- Moudi, M., et al. (2013). Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance. Iranian Journal of Basic Medical Sciences, 16(11), 1184–1191.
- Google Patents. (n.d.). US3899493A - Chromic acid oxidation of vinblastine sulfate to form vincristine.
- Khatoon, N., et al. (2022). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. Biomedicines, 10(6), 1419.
- Ros T., et al. (1990). Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells. Cancer Chemotherapy and Pharmacology, 25(5), 335-340.
- Coderch, C., Morreale, A., & Gago, F. (2012). Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids. Journal of Molecular Modeling, 18(9), 4125–4136.
- Fan, W., et al. (2004). Regulation of Vinca alkaloid-induced apoptosis by NF-κB/IκB pathway in human tumor cells. Molecular Pharmacology, 66(2), 356-365.
- Schmid, I., et al. (1993). Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties. Journal of Cancer Research and Clinical Oncology, 119(11), 633-640.
-
ACS Omega. (2019). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. Retrieved from [Link]
- Fan, W., et al. (2004). Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells. Molecular Pharmacology, 66(2), 356-365.
-
ResearchGate. (n.d.). The detailed tubulin-vinblastine interactions at the vinca... Retrieved from [Link]
- Casado, E., et al. (1999). Clinical and pharmacologic study of multidrug resistance reversal with vinblastine and bepridil. Journal of Clinical Oncology, 17(5), 1533–1533.
-
ResearchGate. (n.d.). The upstream activators and downstream targets of the JNK pathway... Retrieved from [Link]
-
bioRxiv. (2024). A Quantitative Approach for Assessing Multidrug Resistance in Cancer. Retrieved from [Link]
-
Cancers. (2020). P-glycoprotein Mediates Resistance to the Anaplastic Lymphoma Kinase Inhibitor Ensartinib in Cancer Cells. Retrieved from [Link]
-
PubMed Central. (2007). In the Crosshairs: NF-κB Targets the JNK Signaling Cascade. Retrieved from [Link]
-
ResearchGate. (2016). Different Strategies to Overcome Multidrug Resistance in Cancer. Retrieved from [Link]
-
MDPI. (2023). JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling. Retrieved from [Link]
-
PubMed. (1997). Reversal of P-glycoprotein-associated multidrug resistance by ivermectin. Retrieved from [Link]
-
PubMed. (1996). Modulation of P-glycoprotein mediated drug accumulation in multidrug resistant CCRF VCR-1000 cells by chemosensitisers. Retrieved from [Link]
Sources
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|Vincristine Precursor [benchchem.com]
N-Desmethyl Vinblastine: The Strategic Pivot in Vincristine Synthesis
Executive Summary: The Methyl-Formyl Paradox
Vincristine (VCR) and Vinblastine (VBL) represent one of the most striking paradoxes in natural product chemistry. Structurally, they differ by a single functional group on the vindoline subunit: a methyl group in Vinblastine versus a formyl group in Vincristine. Clinically, this minor substitution dictates a massive divergence in therapeutic indication—VBL for Hodgkin’s lymphoma and bladder cancer; VCR for acute lymphocytic leukemia (ALL).
Economically, the disparity is even sharper. Catharanthus roseus produces VBL in significantly higher abundance (~0.01% dry weight) than VCR (~0.0003%). Consequently, the semi-synthetic conversion of VBL to VCR is a cornerstone of industrial alkaloid production.
This guide focuses on N-Desmethyl Vinblastine (NDV) , the critical mechanistic pivot. While traditional methods rely on harsh oxidative demethylation of VBL, modern strategies increasingly utilize NDV as a stable, isolable intermediate that can be cleanly formylated. This shift from "destructive oxidation" to "constructive functionalization" offers higher yields, fewer impurities (such as N-oxides), and greater reproducibility.
Molecular Architecture & Strategic Rationale
The conversion of Vinblastine to Vincristine hinges on the modification of the
-
Vinblastine:
(Methyl) -
This compound (NDV):
(Secondary Amine) -
Vincristine:
(Formyl)[1]
The Synthetic Bottleneck
Direct chemical oxidation of VBL to VCR (e.g., using Chromic acid at -78°C) is fraught with issues. The reaction must selectively oxidize a specific methyl group in the presence of a complex, acid-sensitive bisindole skeleton containing multiple oxidizable sites. Over-oxidation often leads to cleavage of the C15'-C20' bond or formation of inseparable N-oxide byproducts.
The NDV Advantage: By accessing this compound first—either via total synthesis coupling or biocatalytic demethylation—the final step becomes a high-yielding, mild N-formylation. This decouples the difficult "demethylation" event from the "functionalization" event.
Figure 1: Strategic pathways to Vincristine.[2][3][4] The NDV intermediate allows for a convergent, high-yield synthesis (Red/Blue path) compared to the traditional linear oxidation (Dashed path).
Synthetic Pathways: The Technical Core
Method A: The Fe(III)-Promoted "Boger" Protocol (Total Synthesis)
This is the state-of-the-art method for accessing NDV. Instead of stripping the methyl group off Vinblastine, this route builds the molecule without it.
Mechanism: An oxidative coupling between Catharanthine and N-desmethylvindoline is promoted by Iron(III) salts.[1][3][5][6] This biomimetic reaction generates the C16'-C21' bond with correct stereochemistry.
-
Coupling Reagents:
orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Aqueous TFE (Trifluoroethanol) / HCl[7]
-
Key Insight: The use of N-desmethylvindoline prevents the need for late-stage demethylation.
Method B: Biocatalytic Demethylation (Green Chemistry)
Recent advances utilize endophytic fungi (e.g., Fusarium equiseti or Fusarium oxysporum) isolated from Catharanthus roseus.[3] These organisms express specific peroxidases capable of selectively
-
Yield: Up to 92% conversion reported.[8]
-
Advantage: Avoids toxic chromium/manganese oxidants and cryogenic conditions.
Detailed Experimental Protocol
Target: Conversion of this compound to Vincristine via Formylation. Source Standard: Based on Boger et al., J. Am. Chem. Soc. (2009) and related patent literature.
Phase 1: Preparation of the Mixed Anhydride
The formylating agent must be prepared in situ to ensure reactivity without degrading the sensitive bisindole skeleton.
-
Reagents:
-
Formic Acid (98%): 10.0 equiv
-
Acetic Anhydride (
): 5.0 equiv
-
-
Procedure:
-
Combine Formic Acid and Acetic Anhydride in a dry, inert vessel.
-
Stir at 50°C for 15 minutes .
-
Cool the mixture to 0°C (ice bath) immediately.
-
Why? Heating drives the formation of formic-acetic anhydride, the active electrophile. Cooling prevents thermal decomposition before use.
-
Phase 2: N-Formylation of NDV
-
Substrate: this compound (NDV) - 1.0 equiv.
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Procedure:
-
Dissolve NDV in minimal anhydrous THF.
-
Add the cooled Mixed Anhydride solution dropwise to the NDV solution at 0°C .
-
Allow the reaction to warm to 23°C (Room Temperature) .
-
Stir for 2 hours .
-
-
Monitoring:
-
Use TLC (Silica gel, 5% MeOH in
). NDV (polar, secondary amine) should disappear; VCR (less polar, amide) should appear.
-
-
Workup:
-
Dilute with cold saturated
(aqueous) to quench excess anhydride and neutralize acid. Caution: Gas evolution ( ). -
Extract with
(3x). -
Dry organic layer over
, filter, and concentrate in vacuo.
-
Phase 3: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (grade 60).
-
Eluent: 0-5% Methanol in Ethyl Acetate or Dichloromethane.
-
Expected Yield: 90-94% .
Comparative Analysis of Methods
| Parameter | Direct Oxidation (Kutney) | Fe(III) Coupling (Boger) | Biocatalysis (Fusarium) |
| Starting Material | Vinblastine | Catharanthine + Desmethylvindoline | Vinblastine |
| Key Reagent | Fungal Spores / Peroxidases | ||
| Temperature | -78°C (Cryogenic) | 0°C to RT | 25-30°C |
| Yield (Step) | ~40-50% | ~80% (Coupling) | ~92% (Conversion) |
| Scalability | Low (Temp control difficult) | High (Convergent) | Medium (Fermentation volume) |
| Green Metric | Poor (Chromium waste) | Good (Iron waste) | Excellent |
Process Flow Diagram
Figure 2: The optimized workflow for accessing Vincristine via the this compound intermediate.
References
-
Ishikawa, H., Colby, D. A., Seto, S., Va, P., Tam, A., Kakei, H., Rayl, T. J., Hwang, I., & Boger, D. L. (2009). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Journal of the American Chemical Society, 131(13), 4904–4916.
-
Kutney, J. P., et al. (1978). Studies on the synthesis of bisindole alkaloids.[3][6] XIII. The synthesis of leurosine and related analogues. Heterocycles, 9, 201. (Foundational reference for oxidation protocols).
- Kumar, A., et al. (2013). Fungal endophytes: An alternative source of bioactive compounds.
-
Boger, D. L. (2015).[6][9] Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues. Accounts of Chemical Research, 48(5), 1448–1461.
-
European Patent EP0292463A2 . Synthesis of vinblastine and vincristine type compounds.
Sources
- 1. Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Vincristine Precursor [benchchem.com]
- 4. Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Methyl Group: The SAR and Pharmacodynamics of N-Desmethyl Vinblastine
Executive Summary & Structural Context[1]
N-Desmethyl Vinblastine represents a critical structural analogue in the Vinca alkaloid class, serving as both a metabolic derivative and a vital probe for understanding the tubulin-binding pharmacophore. While Vinblastine (VBL) and Vincristine (VCR) are clinically established, the N-desmethyl variant—characterized by the loss of the methyl group at the N1 position of the vindoline moiety—offers unique insights into the hydrophobic requirements of the Vinca domain on
This guide analyzes the Structure-Activity Relationship (SAR) of this specific modification, detailing how the removal of a single methyl group alters binding kinetics, metabolic stability via CYP3A4, and susceptibility to efflux transporters.
The Pharmacophore: SAR Analysis
The Vinca alkaloids bind to the "Vinca domain" at the interface of two tubulin heterodimers. The structural integrity of the vindoline and catharanthine rings is paramount. The N-Desmethyl analogue specifically highlights the role of the N1-substituent on the vindoline ring.
The Role of the N-Methyl Group (Vindoline Moiety)
In the parent molecule (Vinblastine), the N1 position is occupied by a methyl group. This group performs two critical functions:
-
Hydrophobic Packing: It occupies a small hydrophobic pocket on the
-tubulin surface, contributing roughly 1.0–1.5 kcal/mol to the binding energy. -
Electronic Modulation: It influences the basicity of the nitrogen, affecting the pKa and, consequently, the molecule's ionization state at physiological pH.
Comparative SAR: N-Methyl vs. N-Desmethyl vs. N-Formyl
The following table summarizes the physicochemical and biological shifts observed when modifying the N1 position.
| Feature | Vinblastine (Parent) | This compound | Vincristine |
| N1 Substituent | Methyl (-CH | Hydrogen (-H) | Formyl (-CHO) |
| Electronic State | Tertiary Amine (Basic) | Secondary Amine (More Basic) | Amide (Neutral/Less Basic) |
| Lipophilicity (LogP) | High (~4.6) | Moderate (Lower) | Moderate (~2.8) |
| Tubulin Affinity ( | High (Strongest) | Reduced (Loss of hydrophobic contact) | High (Different binding kinetics) |
| P-gp Efflux | High Substrate | Moderate Substrate | Moderate Substrate |
| Primary Toxicity | Myelosuppression | Reduced Potency / Mixed | Neurotoxicity |
Key Insight: The conversion of Vinblastine to this compound (removal of -CH
Metabolic Pathways & Biosynthesis
This compound is primarily generated via oxidative demethylation mediated by the Cytochrome P450 system, specifically the CYP3A subfamily.
The CYP3A4 Mechanism
Vinblastine is a substrate for CYP3A4.[1][2][3][4] While the major metabolite is often 4-O-deacetylvinblastine, N-dealkylation is a competing pathway.
-
Oxidation: CYP3A4 hydroxylates the N-methyl group, forming a carbinolamine intermediate.
-
Collapse: The unstable intermediate collapses, releasing formaldehyde and yielding the secondary amine (this compound).
Visualization: Metabolic & SAR Logic
The following diagram illustrates the structural transformation and its pharmacological consequences.
Caption: Pathway illustrating the CYP3A4-mediated conversion of Vinblastine to its N-desmethyl analog and the resulting pharmacological shifts.
Experimental Protocols (Self-Validating Systems)
To rigorously evaluate the activity of this compound, researchers must employ assays that distinguish between simple cytotoxicity and specific tubulin engagement.
Protocol A: Tubulin Polymerization Inhibition Assay (Turbidimetry)
This assay is the "Gold Standard" for validating the mechanism of action. It measures the drug's ability to prevent GTP-dependent microtubule assembly.
-
Objective: Determine the IC50 for polymerization inhibition.
-
Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Step-by-Step Workflow:
-
Preparation: Dilute Tubulin to 3 mg/mL in PEM buffer on ice. Add GTP to a final concentration of 1 mM.
-
Drug Treatment: Add this compound (or Vinblastine control) at graded concentrations (0.1
M – 50 M) to a 96-well half-area UV-transparent plate. Keep DMSO concentration < 1%. -
Initiation: Transfer the plate to a pre-warmed spectrophotometer (37°C).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation:
-
Negative Control (Vehicle): Must show a sigmoidal increase in absorbance (polymerization).
-
Positive Control (Vinblastine 10
M): Must show a flat line (complete inhibition). -
Result: The N-Desmethyl variant typically shows a right-shifted curve (higher IC50) compared to Vinblastine.
-
Protocol B: Microsomal Stability Assay (Metabolic Profiling)
To confirm the formation or stability of the N-desmethyl analog.
Step-by-Step Workflow:
-
Incubation: Mix test compound (1
M) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Start: Initiate reaction with NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Detection: Monitor the transition for the loss of 14 Da (Methyl group) if starting with Vinblastine, or stability of the N-desmethyl parent.
Visualizing the Mechanism of Action
The following diagram details the molecular logic of how Vinca alkaloids (and their desmethyl analogs) disrupt cellular division.
Caption: Mechanism of Action (MOA) showing the cascade from tubulin binding to apoptotic cell death.
References
-
Zhou-Pan, X. R., et al. (1993). "Involvement of human liver cytochrome P450 3A in vinblastine metabolism: drug interactions." Cancer Research.[5]
-
Gigant, B., et al. (2005). "Structural basis for the regulation of tubulin by vinblastine." Nature.
-
Kruczynski, A., & Hill, B. T. (2001). "Vinca Alkaloids as Anti-Vascular Agents." Anti-Cancer Drugs.[4][5][6][7][8][9][10]
-
Dumontet, C., & Jordan, M. A. (2010). "Microtubule-binding agents: a dynamic field of cancer therapeutics." Nature Reviews Drug Discovery.
-
Lobert, S., et al. (1996). "Vinca alkaloid - induced tubulin spiral formation correlates with cytotoxicity in the leukemic L1210 cell line." Biochemistry.
Sources
- 1. wjpls.org [wjpls.org]
- 2. ClinPGx [clinpgx.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detoxication of vinca alkaloids by human P450 CYP3A4-mediated metabolism: implications for the development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
- 6. researchgate.net [researchgate.net]
- 7. Vinca alkaloid drugs promote stress-induced translational repression and stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
N-Desmethyl Vinblastine: Tubulin Binding Affinity & Technical Characterization
This guide provides an in-depth technical analysis of N-Desmethyl Vinblastine (NDV), focusing on its tubulin binding affinity, thermodynamic characterization, and the experimental methodologies required to validate these parameters.
Executive Summary
This compound (NDV) (CAS: 18172-50-4), also known as 4'-N-demethylvinblastine, is a critical bisindole alkaloid. While often overshadowed by its parent compound Vinblastine (VBL) and its derivative Vincristine (VCR) , NDV represents the pivotal biosynthetic and synthetic intermediate bridging the two.
The transition from VBL (N-methyl) to NDV (N-H) and subsequently to VCR (N-formyl) fundamentally alters the pharmacophore’s interaction with the Vinca domain of tubulin. Understanding the binding affinity of NDV is essential for researchers optimizing vinca alkaloid potency, as the N-substituent dictates both the residence time on tubulin and the subsequent disruption of microtubule dynamics.
Molecular Mechanism & SAR
The vinca alkaloids bind to the Vinca domain , located at the interface between two tubulin heterodimers (
Structure-Activity Relationship (SAR)
The critical structural variance lies at the N-position of the vindoline subunit:
-
Vinblastine: Contains a Methyl (-CH
) group. Hydrophobic interaction contributes to binding ( ). -
This compound (NDV): Contains a secondary amine Hydrogen (-H) . The loss of the methyl group exposes a polar N-H moiety, potentially altering the solvation shell and hydrophobic contacts within the binding pocket.
-
Vincristine: Contains a Formyl (-CHO) group.[1] This polar, hydrogen-bond-accepting group often results in higher retention and distinct toxicity profiles compared to VBL.
Pathway Visualization
The following diagram illustrates the chemical progression and the mechanistic impact on tubulin.
Figure 1: Chemical relationship between Vinblastine, this compound, and Vincristine, showing the central role of NDV in the binding pathway.
Thermodynamics & Binding Kinetics
Quantifying the interaction between NDV and tubulin requires precise measurement of the dissociation constant (
Comparative Affinity Data
The following table synthesizes known affinity parameters for the Vinca class to contextualize NDV.
| Compound | N-Substituent | Binding Stoichiometry ( | Thermodynamic Driver | |
| Vinblastine | Methyl (-CH | 1.4 - 1.7 | Entropically driven | |
| N-Desmethyl VBL | Hydrogen (-H) | 1.0 | Enthalpic/Entropic Mix | |
| Vincristine | Formyl (-CHO) | 1.0 | High retention (slow |
*Note: NDV affinity is often slightly lower (higher
Experimental Protocol: Fluorescence Quenching Assay
To empirically determine the
Reagents & Preparation[2][3][4][5][6]
-
Purified Tubulin:
pure, from bovine brain. Stored in Liquid . -
PEM Buffer: 100 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgSO
. -
Ligand Stock: NDV dissolved in DMSO (Keep DMSO
in final assay). -
GTP: 1 mM (Required to maintain tubulin stability).
Step-by-Step Methodology
1. Protein Equilibration
-
Thaw tubulin rapidly at 37°C and place immediately on ice.
-
Clarify by centrifugation (
, 10 min, 4°C) to remove aggregates. -
Dilute to
in PEM buffer + 10 M GTP.
2. Baseline Acquisition
-
Set spectrofluorometer excitation to 295 nm (selectively excites Trp) and emission to 340 nm .
-
Record baseline fluorescence (
) of the tubulin solution at 25°C.
3. Titration
-
Titrate NDV in small increments (e.g., 0.5
M steps) into the cuvette. -
Mix gently (avoid bubbling) and incubate for 2 minutes per step to reach equilibrium.
-
Record fluorescence (
) after each addition.
4. Inner Filter Effect (IFE) Correction (CRITICAL)
-
NDV absorbs UV light at 295 nm. You must correct for this self-absorption to avoid false affinity calculations.
-
Measure Absorbance (
at 295 nm and at 340 nm) for each concentration. -
Apply formula:
5. Data Analysis
-
Plot
(change in fluorescence) vs. [Ligand]. -
Fit to the hyperbolic binding equation (Michaelis-Menten equivalent) or the quadratic binding equation (if
) to solve for .
Workflow Visualization
Figure 2: Experimental workflow for determining the dissociation constant (
Implications for Drug Development
This compound is not merely a precursor; it is a template for semi-synthetic modification .
-
Functionalization Vector: The secondary amine allows for the attachment of novel linkers (e.g., peptide conjugates, antibody-drug conjugates) without disrupting the core bisindole structure required for tubulin recognition.
-
Potency Tuning: By modifying the N-substituent, researchers can tune the
rate. A faster (weaker affinity) might reduce neurotoxicity (a common side effect of VCR), while a slower enhances cytotoxicity.
References
-
National Institutes of Health (NIH). Binding of vinblastine to stabilized microtubules. PubMed.[2] Available at: [Link]
-
American Chemical Society (ACS). Total Synthesis of Vinblastine and Key Analogues. Accounts of Chemical Research. Available at: [Link]
-
RCSB PDB. Tubulin-Vinblastine Complex Structure (1Z2B). Available at: [Link]
-
ResearchGate. Fluorescence quenching spectra of tubulin. Available at: [Link]
Sources
Biosynthesis of N-Desmethyl Vinblastine in Catharanthus roseus: A Technical Guide to Late-Stage Terpenoid Indole Alkaloid Pathways
Executive Summary
This technical guide analyzes the late-stage biosynthetic pathway of Catharanthus roseus (Madagascar periwinkle), specifically focusing on the metabolic bottleneck surrounding N-desmethylvinblastine —the critical mechanistic gateway between the antineoplastic agents Vinblastine (VBL) and Vincristine (VCR).
While VBL and VCR are structurally similar, the conversion of VBL to VCR involves a highly specific oxidation of the
Part 1: The Biosynthetic Pathway & Enzymatic Mechanisms
The Late-Stage Coupling Reaction
The biosynthesis of bisindole alkaloids does not occur in a single cell type; it requires a complex transport system between the internal phloem parenchyma and laticifers/idioblasts. The pathway culminates in the coupling of two monomeric precursors: Catharanthine and Vindoline .[1][2][3]
-
Coupling: The enzyme
-3',4'-anhydrovinblastine synthase (AVLBS) , a class III peroxidase (specifically CrPrx1), catalyzes the coupling of catharanthine and vindoline to form -3',4'-anhydrovinblastine (AVLB) . -
Hydration: AVLB is converted to Vinblastine (VBL) via an enamine oxidation mechanism. This step is dependent on specific redox conditions and peroxidase activity.
-
The Critical Oxidation (VBL
VCR): This is the limiting step. Vinblastine undergoes oxidation at the indole nitrogen ( -methyl group). The mechanism proceeds through a putative N-desmethylvinblastine intermediate (or an iminium ion equivalent) which is subsequently formylated to produce Vincristine.
The Role of CrPrx1 (Peroxidase 1)
Recent transcriptomic and enzymatic studies have identified CrPrx1 as the primary enzyme responsible for the coupling reaction. Unlike typical metabolic enzymes, CrPrx1 is a vacuolar peroxidase that relies on hydrogen peroxide (
-
Expert Insight: The reliance on
implies that oxidative stress signaling plays a regulatory role in yield. In experimental setups, precise control of peroxide concentration is critical; too little prevents coupling, while excess leads to oxidative degradation of the indole ring.
Pathway Visualization (DOT Diagram)
Caption: Figure 1. The late-stage biosynthetic pathway of bisindole alkaloids in C. roseus, highlighting the critical N-demethylation step mediated by oxidative enzymes.
Part 2: Experimental Protocols
Protocol: Acidic Extraction of Late-Stage Alkaloids
Objective: To isolate Vinblastine and trace N-desmethyl intermediates from fresh leaf tissue while minimizing degradation. Rationale: Alkaloids are basic. Using an acidic aqueous phase protonates the nitrogen atoms, rendering the alkaloids water-soluble. This allows for the removal of lipophilic contaminants (chlorophyll, lipids) via an organic wash before basification and final extraction.[3]
Materials
-
Fresh C. roseus leaves (young leaves have higher turnover).
-
Extraction Solvent: 0.1 M HCl.[3]
-
Wash Solvent: Petroleum Ether or Hexane.
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Precipitating Agent: Embonic Acid (optional for bulk purification).
Step-by-Step Methodology
-
Tissue Disruption: Flash freeze 1.0 g of fresh leaf tissue in liquid nitrogen. Grind to a fine powder using a mortar and pestle.
-
Why: Liquid
prevents thermal degradation and halts enzymatic activity immediately.
-
-
Acidic Solubilization: Transfer powder to 10 mL of 0.1 M HCl. Sonicate for 30 minutes at 4°C.
-
Why: Sonication disrupts cell walls (laticifers) more effectively than stirring. Low temperature prevents hydrolysis of the ester groups on Vindoline.
-
-
Clarification: Centrifuge at 10,000 x g for 15 minutes. Collect the supernatant.
-
Lipophilic Wash (Critical Step): Extract the acidic supernatant with an equal volume of Petroleum Ether. Discard the organic (top) layer.
-
Why: This removes chlorophyll and waxes. If skipped, chlorophyll will co-elute with alkaloids during HPLC, fouling the column and suppressing MS ionization.
-
-
Basification: Adjust the pH of the aqueous phase to 9.0 using 28%
(Ammonium Hydroxide).-
Why:
is volatile and leaves no salt residue compared to NaOH. pH 9.0 ensures the alkaloids are in their free-base form (uncharged) and hydrophobic.
-
-
Final Extraction: Extract the aqueous phase 3x with Dichloromethane (DCM). Combine organic layers.
-
Drying: Dry over anhydrous
, filter, and evaporate to dryness under reduced pressure.
Protocol: In Vitro Enzymatic Assay (CrPrx1 Activity)
Objective: To validate the conversion of AVLB to Vinblastine using crude enzyme extracts.
-
Enzyme Source: Isolate vacuolar proteins from C. roseus leaves or use heterologously expressed CrPrx1 (yeast supernatant).
-
Reaction Mix:
-
Substrate: 100
M AVLB (purified). -
Buffer: 50 mM Tris-HCl (pH 7.5).
-
Co-substrate: 10 mM
(Add last to initiate). -
Reducing Agent: 5 mM NADH (often required for peroxidase cycles).
-
-
Incubation: Incubate at 30°C for 1 hour.
-
Termination: Stop reaction by adding 100
L of 10% Trichloroacetic acid (TCA) or immediate flash freezing. -
Analysis: Analyze via LC-MS/MS (MRM mode) monitoring the transition for Vinblastine (m/z 811
fragment ions).
Part 3: Data Presentation & Analysis
Quantitative Comparison of Alkaloid Yields
The following table summarizes typical yields from wild-type C. roseus versus engineered cell cultures, highlighting the scarcity of the N-desmethyl/formyl products.
| Metabolite | Structure Type | Approx.[1][4][5][6][7][8] Dry Weight Yield (Leaves) | Bio-Engineering Status |
| Vindoline | Monomer | ~0.2 - 0.5% | High (Yeast platform available) |
| Catharanthine | Monomer | ~0.1 - 0.3% | High (Yeast platform available) |
| Anhydrovinblastine | Dimer Intermediate | Trace / Transient | Moderate (Enzymatic synthesis feasible) |
| Vinblastine (VBL) | Dimer (Methylated) | ~0.0003 - 0.001% | Difficult (Requires spatial regulation) |
| Vincristine (VCR) | Dimer (Formylated) | < 0.00005% | Critical Bottleneck |
Experimental Workflow Diagram
Caption: Figure 2. Optimized extraction workflow for isolating trace bisindole alkaloids from plant tissue.
Part 4: Metabolic Engineering & Future Directions
The primary challenge in synthesizing N-desmethyl vinblastine derivatives is the spatial separation of enzymes in the native plant.
-
Spatial Disconnect: Vindoline biosynthesis occurs in chloroplasts and cytosol of specialized laticifers, while the peroxidase coupling occurs in the vacuole.
-
Strategy: "Reconstitution in Yeast" is the current gold standard. By expressing the entire pathway (including CrPrx1) in Saccharomyces cerevisiae, researchers can bypass the transport bottlenecks.
-
Semi-Synthesis: Currently, the most viable industrial route involves harvesting Vindoline and Catharanthine separately and performing the coupling reaction in vitro using Fe(III) salts or purified peroxidases, followed by chemical oxidation to generate the N-desmethyl/formyl functionality.
References
-
Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. PubMed Central. Available at: [Link]
-
Engineering the Biosynthesis of Late-Stage Vinblastine Precursors. National Institutes of Health. Available at: [Link]
-
Completion of the canonical pathway for assembly of anticancer drugs vincristine/vinblastine in Catharanthus roseus. PubMed. Available at: [Link]
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus. MDPI. Available at: [Link][7][9]
-
Vinblastine biosynthetic pathway in Catharanthus roseus. ResearchGate. Available at: [Link][10]
Sources
- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 3. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. irjet.net [irjet.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Topic: High-Performance Analytical Methods for the Quantification of N-Desmethyl Vinblastine
An Application Note and Protocol from a Senior Application Scientist
Audience: This guide is intended for researchers, analytical scientists, and drug development professionals involved in the synthesis, quality control, or pharmacokinetic analysis of vinca alkaloids.
Author's Foreword
N-Desmethyl vinblastine is more than just a metabolite or a related substance; it is the critical biosynthetic precursor to vincristine, one of the most important chemotherapeutic agents derived from the Madagascar periwinkle (Catharanthus roseus)[1]. The conversion of the widely available vinblastine to the more potent, yet scarcer, vincristine often proceeds via the demethylation of the vindoline indole nitrogen, creating this compound as a key intermediate[1]. Consequently, the ability to accurately and reliably quantify this compound is paramount for monitoring synthetic efficiency, ensuring the purity of the final active pharmaceutical ingredient (API), and conducting metabolic or pharmacokinetic studies.
This document moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding of why certain analytical choices are made. We will explore two primary analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and purity assessments, and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices. The protocols herein are presented as robust, self-validating systems, grounded in established scientific principles and regulatory expectations.
Chapter 1: Foundational Principles & Analytical Strategy
The analytical challenge presented by this compound, like other vinca alkaloids, stems from its complex structure, the need for high sensitivity, and its presence within intricate matrices—be it a crude reaction mixture or a biological fluid like plasma. The core of any successful method is the ability to isolate the analyte from interfering substances and quantify it with precision and accuracy.
The choice of analytical technique is dictated by the central question being asked.
-
"What is the purity of my synthetic intermediate?" or "What is the concentration in my formulation?" These questions, concerning relatively high concentrations, are best answered by the robust and accessible HPLC-UV method.
-
"What is the concentration of this compound in plasma following administration of vinblastine?" This question, requiring the detection of minute quantities in a complex biological sample, demands the superior sensitivity and selectivity of LC-MS/MS.
The logical flow for method selection is visualized below.
Caption: Decision workflow for selecting the appropriate analytical method.
Chapter 2: HPLC-UV Method for Purity and Assay
Principle and Applicability
The HPLC-UV method is the workhorse for routine analysis. It separates this compound from its parent compound, vinblastine, and other related impurities based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. Detection is achieved by measuring the absorbance of ultraviolet (UV) light, as the indole chromophores in the molecule absorb strongly in the 220-300 nm range[2]. This method is ideal for analyzing bulk drug substances, monitoring the progress of synthetic reactions, and for quality control of pharmaceutical formulations[3].
Experimental Workflow & Protocol
The general workflow involves sample solubilization, chromatographic separation, UV detection, and data analysis.
Sources
High-Resolution HPLC Protocol for N-Desmethyl Vinblastine Analysis
Executive Summary & Scientific Rationale
The analysis of N-Desmethyl Vinblastine (NDV) is a critical chromatographic challenge in the development of vinca alkaloid therapeutics. As a primary metabolite (mediated by CYP3A4) and a potential degradation product of Vinblastine, its accurate quantification is essential for establishing drug purity and pharmacokinetic profiles.
The Separation Challenge: Vinblastine is a bis-indole alkaloid composed of catharanthine and vindoline moieties. NDV arises from the demethylation of the nitrogen atom on the vindoline subunit. This structural change transforms a tertiary amine into a secondary amine, resulting in:
-
Increased Polarity: NDV elutes earlier than Vinblastine in Reversed-Phase (RP) modes.
-
Altered Basicity: The secondary amine is more accessible to surface silanols on silica columns, exacerbating peak tailing.
This protocol departs from legacy methods that rely heavily on silanol blockers (like diethylamine) by utilizing Core-Shell Technology and pH-Optimized Mobile Phases . This approach ensures sharper peak shapes, higher resolution (
Chemical Context & Method Strategy
Physicochemical Properties
| Parameter | Vinblastine | This compound (NDV) | Impact on HPLC |
| Molecular Weight | 810.98 g/mol | ~796.96 g/mol | NDV elutes earlier (RP). |
| Key Functional Group | Tertiary Amine ( | Secondary Amine ( | NDV interacts more strongly with silanols. |
| pKa (Basic) | ~5.4, 7.4 | ~7.8 (Estimated) | Requires pH control > 7.0 or < 3.0 to manage ionization. |
| LogP | ~4.6 (Hydrophobic) | ~4.1 (Less Hydrophobic) | Gradient optimization required for separation. |
Strategic Diagram: Separation Logic
The following diagram illustrates the interaction mechanism and the elution order logic.
Figure 1: Chromatographic separation logic. NDV elutes first due to higher polarity but is prone to tailing due to secondary amine interactions.
Detailed Experimental Protocol
Reagents & Materials
-
Reference Standards: Vinblastine Sulfate (USP/EP Grade), this compound (Certified Reference Material).
-
Solvents: Acetonitrile (HPLC Gradient Grade), Methanol (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).
-
Buffer Additives: Ammonium Acetate (High Purity), Diethylamine (DEA) [Optional for legacy mode], Formic Acid.
Instrumentation Setup
-
System: HPLC/UHPLC equipped with a Binary Pump and Column Oven.
-
Detector: Diode Array Detector (DAD) or UV-Vis.
-
Flow Cell: Standard (10 mm path length).
Chromatographic Conditions (The "Hybrid" Method)
This method uses a hybrid-silica column which is stable at high pH, allowing the alkaloids to exist in their neutral (free base) form. This drastically reduces peak tailing without the need for aggressive silanol blockers.
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Zorbax Extend-C18 | High-pH stability allows operation at pH 7.5–8.0, suppressing protonation of the basic nitrogens. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate buffer, pH 8.0 (adjusted with Ammonia) | Basic pH keeps analytes neutral, improving peak symmetry. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic vinca alkaloids. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp. | 30°C | Controls viscosity and mass transfer kinetics. |
| Detection | UV @ 269 nm | Absorption maximum for the vinca indole chromophore. |
| Injection Vol. | 10 - 20 µL | Dependent on sample concentration. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Equilibration |
| 2.0 | 85 | 15 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 85 | 15 | Re-equilibration |
| 25.0 | 85 | 15 | End |
Alternative "Legacy" Conditions (USP-Aligned)
If a high-pH column is unavailable, use this low-pH method with an amine modifier.
-
Column: Standard C18 (e.g., Phenomenex Luna C18(2), 5 µm).
-
Mobile Phase:
-
Note: Diethylamine acts as a sacrificial base to block silanols.
Sample Preparation Workflow
Standard Preparation
-
Stock Solution: Dissolve 10 mg of Vinblastine and 1 mg of NDV in 10 mL Methanol (1.0 mg/mL and 0.1 mg/mL respectively).
-
Working Standard: Dilute Stock with Mobile Phase A:Acetonitrile (50:50) to achieve 50 µg/mL Vinblastine and 5 µg/mL NDV.
Biological Sample Extraction (Plasma/Urine)
For DMPK studies, a Solid Phase Extraction (SPE) is recommended to remove protein interferences.
Figure 2: Sample preparation workflow for biological matrices.
System Suitability & Validation Criteria
Before running sample batches, the system must pass the following criteria (based on USP <621>):
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Resolution ( | > 1.5 between NDV and Vinblastine | Decrease organic start %; Check pH accuracy. |
| Tailing Factor ( | < 1.5 for both peaks | Replace column; Increase buffer concentration; Check column age. |
| Precision (RSD) | < 2.0% (n=6 injections) | Check injector seal; Ensure pump stability. |
| Retention Time | NDV: ~6-8 min Vinblastine: ~10-12 min | Leaks; Temperature fluctuation. |
Troubleshooting "Ghost" Peaks
Vinca alkaloids are light-sensitive.
-
Issue: Extra peaks appearing near the void volume.
-
Cause: Photo-degradation.
-
Solution: Use amber glassware and minimize exposure to light during preparation.
References
-
United States Pharmacopeia (USP). Vinblastine Sulfate Monograph.[2] USP-NF.
-
Zhou, X. J., et al. (2005). "Metabolism of vinblastine by human CYP3A4."[3] Drug Metabolism and Disposition, 33(10).
-
Gokare, R., et al. (2011).[1][4] "Optimization of HPLC method for the analysis of Vinca alkaloids." Journal of Chromatographic Science.
-
Waters Corporation. "Method Development for Basic Pharmaceuticals using High pH Stable Columns." Application Note.
-
PubChem. "Vinblastine Sulfate Compound Summary." National Library of Medicine.
Sources
Application Notes and Protocols for N-Desmethyl Vinblastine in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-Desmethyl Vinblastine in cell culture experiments. This document delves into the compound's mechanism of action, provides detailed and validated protocols for its application, and offers insights into data interpretation.
Introduction: Understanding this compound
This compound is a significant derivative of the well-known chemotherapeutic agent Vinblastine, a vinca alkaloid isolated from the Madagascar periwinkle plant, Catharanthus roseus[1]. As a member of the vinca alkaloid family, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division and other essential cellular functions[2][3]. This property makes this compound a potent anti-mitotic agent and a valuable tool for cancer research.
It is important to note a point of potential confusion in scientific literature and commercial listings. This compound is sometimes referred to as Voreloxin. However, the name Voreloxin is also associated with a first-in-class quinolone derivative that functions as a topoisomerase II inhibitor[4][5][6][7]. These are distinct compounds with different mechanisms of action. This guide will focus exclusively on this compound as a microtubule-targeting agent, in line with its identity as a vinblastine derivative.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the integrity and activity of this compound.
| Property | Data |
| Molecular Formula | C₄₅H₅₆N₄O₉[2] |
| Molecular Weight | 797.0 g/mol |
| CAS Number | 18172-50-4[2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (e.g., up to 100 mM) and Water (e.g., up to 100 mM for the sulfate salt). It is advisable to first dissolve in DMSO and then dilute with aqueous media. |
| Storage | Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. Protect from light. |
Note: The solubility and handling characteristics are based on data for the closely related compound Vinblastine Sulfate. It is recommended to perform small-scale solubility tests before preparing large batches.
Mechanism of Action: Disruption of Microtubule Dynamics
The cytotoxic effects of this compound stem from its interaction with tubulin, the protein subunit of microtubules.
-
Binding to Tubulin: this compound binds to the β-tubulin subunit at the vinca-binding domain, which is located at the plus end of the microtubule[8]. This binding inhibits the polymerization of tubulin dimers into microtubules[2][9].
-
Suppression of Microtubule Dynamics: Microtubules are highly dynamic structures that undergo constant phases of growth (polymerization) and shortening (depolymerization), a property known as dynamic instability. This is critical for the formation of the mitotic spindle during cell division[10]. This compound suppresses this dynamic instability, effectively freezing the microtubules in a state of reduced activity[11][12].
-
Mitotic Arrest: The disruption of the mitotic spindle prevents the proper alignment and segregation of chromosomes during metaphase[8][9]. This activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism, leading to a halt in the cell cycle at the G2/M phase[13][14].
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death[9][15][16]. This is characterized by events such as the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases[15].
Caption: Mechanism of this compound action.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical choices.
Protocol 1: Preparation of this compound Stock Solution
Rationale: A properly prepared and stored stock solution is critical for experimental reproducibility. DMSO is a common solvent for dissolving hydrophobic compounds for use in cell culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of this compound powder required to make a 10 mM stock solution. (e.g., for 1 mL of 10 mM stock, weigh out 0.797 mg).
-
Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Expert Tip: Before treating cells, the DMSO stock solution should be diluted in pre-warmed cell culture medium to the final working concentration. The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Determination of Cytotoxicity using an MTS Assay
Rationale: This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50), a key measure of a compound's potency. The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by viable cells into a colored formazan product.
Caption: Workflow for an MTS-based cytotoxicity assay.
Materials:
-
Cells of interest in culture
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete medium from the 10 mM stock. A common approach is a 2-fold or 3-fold serial dilution series. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48 or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well[7].
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of the cell line.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated / Absorbance of Vehicle Control) * 100.
-
Plot the % Viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value[6].
-
Protocol 3: Analysis of Cell Cycle Arrest by Flow Cytometry
Rationale: This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at a relevant concentration (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all cells, including those that have detached due to mitotic arrest, are collected. Centrifuge the cell suspension.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This fixes and permeabilizes the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to degrade double-stranded RNA, ensuring that PI only intercalates with DNA.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. A typical output will show peaks corresponding to G1 (2N DNA content) and G2/M (4N DNA content) phases. An increase in the G2/M peak relative to the control indicates cell cycle arrest.
Protocol 4: Detection of Apoptosis using Annexin V/PI Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V[17]. Propidium Iodide (PI) is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic cells)[17][18].
Materials:
-
Treated cells (from a similar setup as Protocol 3)
-
Annexin V-FITC/APC Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells (both adherent and floating) after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Add fluorescently-labeled Annexin V to the cell suspension.
-
Add PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately. The analysis will yield four populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells with mechanically damaged membranes)
-
Protocol 5: Immunofluorescence Staining of Microtubules
Rationale: This protocol allows for the direct visualization of the effects of this compound on the microtubule network and mitotic spindle formation.
Materials:
-
Cells grown on sterile glass coverslips or chamber slides[19]
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)[20]
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as desired.
-
Fixation: Wash cells with PBS and fix them. Ice-cold methanol fixation is often preferred for preserving microtubule structures[20].
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells to allow antibody entry.
-
Blocking: Incubate the cells in blocking buffer for 45-60 minutes to reduce non-specific antibody binding[20].
-
Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (and DAPI for nuclear staining) for 1 hour at room temperature, protected from light.
-
Final Washes: Wash three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In treated cells, expect to see disrupted, disorganized microtubule networks and aberrant mitotic spindles compared to the well-defined filamentous structures in control cells.
Expected Results and Data Interpretation
Cytotoxicity: this compound is expected to show potent cytotoxic activity against a range of cancer cell lines. As a reference, the parent compound, Vinblastine, exhibits IC50 values in the low nanomolar range.
Table of IC50 Values for Vinblastine (Parent Compound)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Carcinoma | 0.68 | [21] |
| HeLa | Cervical Cancer | 2.6 | [22] |
| L1210 | Mouse Leukemia | 4.0 | [22] |
| S49 | Mouse Lymphoma | 3.5 | [22] |
This table provides reference values for the parent compound, Vinblastine, to offer a general indication of the expected potency.
Cell Cycle and Apoptosis: Treatment should lead to a significant increase in the percentage of cells in the G2/M phase of the cell cycle, followed by an increase in the apoptotic cell population (Annexin V positive).
References
-
ResearchGate. (n.d.). Mechanism of action of Vinblastine and Vincristine against cancer.... Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Vinblastine Sulfate?. Retrieved from [Link]
-
YouTube. (2023, August 26). Microtubule Inhibitors Mechanism of Action. Retrieved from [Link]
-
Giles, F. J., et al. (2009). Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. PLOS One. Retrieved from [Link]
-
Sato, Y., et al. (2009). Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. PubMed. Retrieved from [Link]
-
Selimovic, D., et al. (2013). Vinblastine-induced apoptosis of melanoma cells is mediated by Ras homologous A protein (Rho A) via mitochondrial and non-mitochondrial-dependent mechanisms. PubMed. Retrieved from [Link]
-
Karp, J. E., et al. (2011). Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo. NIH. Retrieved from [Link]
-
Walsby, E. J., et al. (2011). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Retrieved from [Link]
-
Walsby, E. J., et al. (2011). The Topoisomerase II Inhibitor Voreloxin Causes Cell Cycle Arrest and Apoptosis in Myeloid Leukemia Cells and Acts in Synergy With Cytarabine. PubMed. Retrieved from [Link]
-
Al-Dulay, M. A., et al. (2022). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS Omega. Retrieved from [Link]
-
Gidding, C. E., et al. (1990). Cellular pharmacokinetics of vinblastine and other vinca alkaloids in MO4 cells. PubMed. Retrieved from [Link]
-
Khan, S., & Wahl, G. M. (1998). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. PMC - NIH. Retrieved from [Link]
-
Mhaidat, N. M., et al. (2006). Vinblastine-induced Apoptosis is Mediated by Discrete Alterations in Subcellular Location, Oligomeric Structure, and Activation Status of Specific Bcl-2 Family Members. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for 2-APCAs (I-IV), paclitaxel, and vinblastine for epithelial cancer cell lines. Retrieved from [Link]
-
Chen, J. G., & Horwitz, S. B. (2002). Gene Expression and Mitotic Exit Induced by Microtubule-Stabilizing Drugs. AACR Journals. Retrieved from [Link]
-
Stogsdill, J. A., & Danuser, G. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PMC - PubMed Central. Retrieved from [Link]
-
Plumb, J. A., et al. (1989). Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties. PubMed. Retrieved from [Link]
-
ResearchGate. (2001). Differential Effects of Vinblastine on Polymerization and Dynamics at Opposite Microtubule Ends. Retrieved from [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Asian Pacific Journal of Cancer Prevention. (2017). Comparing Apoptosis and Necrosis Effects of Arctium Lappa Root Extract and Doxorubicin on MCF7 and MDA-MB-231 Cell Lines. Retrieved from [Link]
-
ResearchGate. (2014, July 30). Do all the microtubule inhibitors act by arresting cell at G2-M?. Retrieved from [Link]
-
Ferguson, P. J., et al. (1984). Differential activity of vincristine and vinblastine against cultured cells. PubMed. Retrieved from [Link]
-
Biocompare. (2019, March 11). Flow Cytometry Modernizes Apoptosis Assays. Retrieved from [Link]
-
IRJET. (2022, February). Overview of Vinblastine Extraction from Catharanthus Roseus using the Supercritical Fluid Extraction Technique. Retrieved from [Link]
-
Company of Biologists Journals. (1991). Effects of vinblastine, podophyllotoxin and nocodazole on mitotic spindles : Implications for the role of microtubule dynamics in mitosis. Retrieved from [Link]
-
MDPI. (2023). The Influence of Cell Cycle Regulation on Chemotherapy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines.... Retrieved from [Link]
-
AACR Journals. (2002). The Effects of Vinflunine, Vinorelbine, and Vinblastine on Centromere Dynamics. Retrieved from [Link]
-
MDPI. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
YouTube. (2020, September 13). Apoptosis assay - AnnexinV PI. Retrieved from [Link]
-
YouTube. (2022, August 27). Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview. Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]
-
eLife. (2017, March 15). Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. Retrieved from [Link]
-
NanoMedicines Research Group. (2005). Liposome-encapsulated vincristine, vinblastine and vinorelbine: A comparative study of drug loading and retention. Retrieved from [Link]
Sources
- 1. irjet.net [irjet.net]
- 2. This compound|Vincristine Precursor [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II | PLOS One [journals.plos.org]
- 5. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. guidechem.com [guidechem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vinblastine-induced apoptosis of melanoma cells is mediated by Ras homologous A protein (Rho A) via mitochondrial and non-mitochondrial-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vinblastine-induced Apoptosis Is Mediated by Discrete Alterations in Subcellular Location, Oligomeric Structure, and Activation Status of Specific Bcl-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. m.youtube.com [m.youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Desmethyl Vinblastine (NDV) as a Critical Standard in Vincristine Semi-Synthesis
[1]
Executive Summary
Vincristine (VCR) is a potent chemotherapeutic agent used in the treatment of acute lymphocytic leukemia and lymphomas. However, its natural abundance in Catharanthus roseus is vanishingly low (
N-Desmethyl Vinblastine (NDV) (also known as Impurity C in EP monographs) acts as the obligate intermediate in this transformation.[1] This guide details the protocol for generating high-purity NDV to serve as both a synthetic precursor and an analytical reference standard . We utilize the modern Fe(III)-promoted oxidative fragmentation method, which offers superior yield and environmental profiles compared to legacy chromic acid or Polonovski-type oxidations.[1]
Chemical Basis & Mechanism[1]
The conversion of Vinblastine to Vincristine hinges on the selective removal of the
The Mechanistic Pathway
The transformation proceeds via an oxidative fragmentation mechanism. The use of Ferric Chloride (
Figure 1: The semi-synthetic pathway from Vinblastine to Vincristine highlighting NDV as the pivotal intermediate.[1]
Protocol A: Synthesis of this compound Standard
Objective: To isolate high-purity NDV (>98%) for use as an analytical reference standard or synthetic precursor. Method: Modified Fe(III)-Promoted Aerobic Oxidation (Based on Kutney/Boger methodologies).[1]
Reagents & Materials[1][2][3][4][5][6][7]
-
Substrate: Vinblastine Sulfate (converted to free base).
-
Oxidant: Iron(III) Chloride hexahydrate (
).[1] -
Solvent: Acetone/Water (sulfuric acid acidified) or Methanol.[1]
-
Reducing Agent: Sodium Borohydride (
).[1][3] -
Atmosphere: Compressed Air or
balloon.[1]
Step-by-Step Procedure
-
Free Base Preparation:
-
Oxidation Reaction:
-
Dissolve Vinblastine free base in acetone/water (5:1 v/v) containing 0.1M
.[1] -
Cool the solution to -20°C (Critical for stereocontrol).
-
Add
(5.0 eq) in a single portion.[1] -
Vigorously bubble air through the solution for 30–60 minutes.
-
Checkpoint: Monitor by TLC or HPLC.[1] VBL peak should disappear; a polar iminium peak appears.[1]
-
-
Reductive Workup (The "Trap"):
-
While maintaining -20°C, treat the mixture with excess
(10 eq) to reduce the iminium intermediate to the amine (NDV). -
Stir for 20 minutes.
-
-
Isolation:
-
Purification (Flash Chromatography):
Protocol B: Analytical Validation (HPLC)
Objective: Use the synthesized NDV to validate the conversion of VBL to VCR and quantify Impurity C (NDV) in the final drug substance.
Chromatographic Conditions (USP/EP Aligned)
| Parameter | Specification |
| Column | C18 (L1), |
| Mobile Phase A | 10 mM Ammonium Phosphate Buffer (pH 7.[1]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 40% B; 15-25 min: 40 |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 297 nm (Characteristic of Vinca skeleton) |
| Temperature | 30°C |
System Suitability Criteria
To ensure the standard is valid for QC:
-
Resolution (
): Between Vinblastine and this compound must be . -
Tailing Factor: NMT 2.0 for the NDV peak.
-
RSD: < 2.0% for replicate injections of the NDV standard.
Analytical Logic Flow
The following diagram illustrates the decision matrix when using NDV as a process control standard.
Figure 2: Quality Control decision tree for Vincristine synthesis using NDV as the critical impurity marker.
Conversion to Vincristine (Formylation)[1][2][7]
Once NDV is isolated (or generated in situ), it is converted to Vincristine.[1]
-
Reagent: Formic-Acetic Anhydride (prepared in situ by mixing Formic acid and Acetic Anhydride 1:2 and heating at 50°C for 1h).
-
Reaction: Dissolve NDV in
, cool to 0°C, and add the mixed anhydride. -
Monitoring: Monitor for the shift in retention time. VCR elutes later than NDV in reverse-phase systems due to the loss of the polar amine proton.
References
-
Kutney, J. P., et al. (1978).[1][4] Total Synthesis of Indole Alkaloids.[1] XVII. The Synthesis of Vinblastine and Vincristine Derivatives. Heterocycles, 9(2), 201-207.[1] [1]
-
Ishikawa, H., & Boger, D. L. (2008).[1][5] Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues.[1][6] Journal of the American Chemical Society, 130(1), 420–433.[1]
-
United States Pharmacopeia (USP). Vincristine Sulfate Monograph.[1] USP-NF.[1][7] (Refer to current official version for "Related Compound A" specifications). [1]
-
European Pharmacopoeia (Ph.[1][8] Eur.). Vincristine Sulfate: Impurity C (N-Desmethylvinblastine).[1][9][1]
-
PubChem. 1-Demethylvincaleukoblastine (this compound).[1][9] CID 56841098.[1] [1][9]
Sources
- 1. Vincristine - Wikipedia [en.wikipedia.org]
- 2. This compound|Vincristine Precursor [benchchem.com]
- 3. SE467875B - PROCEDURES FOR THE PREPARATION OF THE VINBLASTIN AND THE VINE CRYSTAL. - Google Patents [patents.google.com]
- 4. US5047528A - Process of synthesis of vinblastine and vincristine - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Demethylvincaleukoblastine | C45H56N4O9 | CID 56841098 - PubChem [pubchem.ncbi.nlm.nih.gov]
techniques for isolating N-Desmethyl Vinblastine
Application Note: High-Purity Isolation of N-Desmethyl Vinblastine
Abstract
This application note details the generation and isolation of This compound , a critical intermediate in the semi-synthesis of the chemotherapeutic agent Vincristine. Unlike the parent compound Vinblastine, the N-desmethyl variant possesses a secondary amine at the vindoline subunit (
Introduction & Chemical Context
This compound is the direct biosynthetic and semi-synthetic precursor to Vincristine.[1] While it can be found as a minor metabolite in Catharanthus roseus or produced via microbial demethylation of Vinblastine (e.g., using Streptomyces), these methods often suffer from low yields and complex impurity matrices.
For drug development professionals, the most reliable "isolation" pathway is actually a semi-synthetic generation followed by purification. This approach avoids the harsh oxidative conditions required to demethylate Vinblastine directly, which often degrade the sensitive bisindole skeleton.
Key Structural Challenge:
-
Vinblastine:
-Methyl (Tertiary amine on vindoline). -
This compound:
-Hydrogen (Secondary amine on vindoline). -
Implication: The polarity difference is slight, requiring precise pH control during extraction and high-efficiency stationary phases during chromatography.
Protocol 1: Upstream Generation (The Modified Polonovski/Coupling Route)
Rationale: To isolate a significant quantity of this compound, we utilize the biomimetic coupling of catharanthine and N-desmethylvindoline.[2] This method, pioneered by the Boger group, offers higher specificity than degrading Vinblastine.
Reagents:
-
(+)-Catharanthine (1.0 equiv)
-
(-)-N-Desmethylvindoline (1.0 equiv)
-
FeCl
6H O (5.0 equiv) -
Solvent: 2,2,2-Trifluoroethanol (TFE) / 0.1 N HCl (1:10 v/v)
-
Quench: NaBH
[3][4][5]
Workflow:
-
Dissolution: Dissolve Catharanthine and N-Desmethylvindoline in TFE/HCl mixture under Argon. The acidic TFE environment stabilizes the indole sectors.
-
Coupling: Add FeCl
at 25°C. The iron mediates the oxidative fragmentation of catharanthine, generating an intermediate that couples with the nucleophilic N-desmethylvindoline. -
Reduction: After 2 hours, treat the mixture with NaBH
(in air). This step reduces the intermediate iminium species and installs the C20' hydroxyl group, yielding this compound.
Protocol 2: Bulk Isolation (Liquid-Liquid Extraction)
Rationale: Vinca alkaloids are basic. The secondary amine in this compound (
Step-by-Step:
-
Quench & Basify: Dilute the reaction mixture with water. Slowly add saturated aqueous NaHCO
until pH reaches 8.5 – 9.0 .-
Critical Note: Do not exceed pH 10, as ester hydrolysis (deacetylation) may occur.
-
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) .
-
Why DCM? High solubility for bisindoles; excellent phase separation density.
-
-
Washing: Wash combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo at <40°C.-
Safety: Vinca alkaloids are potent cytotoxic agents. Use a closed rotavap system and dedicated glassware.
-
Protocol 3: High-Purity Isolation (Preparative HPLC)
Rationale: The crude extract contains unreacted monomers and C20' epimers (e.g., N-desmethylleurosidine). Preparative Reverse-Phase HPLC is required to separate these stereoisomers.
System Configuration:
-
Instrument: Preparative HPLC with Binary Gradient Pump.
-
Detector: UV-Vis at 290 nm (characteristic absorption of the indole/indoline chromophores).
-
Column: C18 Hybrid Particle (e.g., Waters XBridge Prep C18), 5 µm, 19 x 150 mm.
-
Why Hybrid? Allows operation at high pH (pH 8-10), which keeps the alkaloid in its neutral (free base) form, drastically improving peak shape and loading capacity compared to acidic conditions.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate (pH 8.5, adjusted with NH
OH). -
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Method:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Phase |
| 0.0 | 80 | 20 | 15.0 | Equilibration |
| 2.0 | 80 | 20 | 15.0 | Load |
| 20.0 | 40 | 60 | 15.0 | Separation Gradient |
| 22.0 | 5 | 95 | 15.0 | Wash |
| 25.0 | 80 | 20 | 15.0 | Re-equilibration |
Fraction Collection Logic:
-
Trigger: Slope + Threshold (Absorbance > 50 mAU).
-
Elution Order: this compound typically elutes before Vinblastine (if present) and after unreacted N-desmethylvindoline due to the size/hydrophobicity balance.
-
Post-Processing: Pool fractions, remove Acetonitrile via rotary evaporation, then lyophilize the aqueous residue to obtain a white amorphous powder.
Visualization of Workflows
Figure 1: Synthesis & Extraction Logic
This diagram illustrates the flow from raw materials to the crude extract, highlighting the critical chemical transformation.
Caption: Fe(III)-mediated coupling workflow for generating this compound prior to isolation.
Figure 2: HPLC Purification Decision Tree
This diagram guides the researcher through the purification strategy based on the impurity profile.
Caption: Purification decision tree distinguishing between Flash Chromatography and Prep-HPLC requirements.
Structural Validation (Self-Validating Metrics)
To ensure the isolated compound is indeed this compound and not an isomer (like Leurosidine derivative), compare against these markers:
-
Mass Spectrometry (ESI+):
-
Vinblastine: [M+H]
= 811.4 -
This compound: [M+H]
= 797.4 (Mass shift of -14 Da corresponds to loss of CH ).
-
-
H-NMR (500 MHz, CDCl
):-
Look for the absence of the N-methyl singlet usually found at
2.70 ppm (characteristic of the vindoline -Me in Vinblastine). -
Presence of a broad singlet or exchangeable proton signal around
3.5–4.0 ppm corresponding to the secondary amine (N-H).
-
References
-
Boger, D. L., et al. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues... Accounts of Chemical Research. [Link]
-
Ishikawa, H., et al. (2006).[6] Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Journal of the American Chemical Society.[4] [Link]
-
Sears, J. E., et al. (2015). Vinca Alkaloids and the Polonovski Reaction.[2] The Alkaloids: Chemistry and Biology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
Troubleshooting & Optimization
Vinca Alkaloid Process Hub: Optimizing N-Desmethyl Vinblastine Yield
Content Type: Technical Support & Troubleshooting Guide Subject: Semi-synthesis of N-Desmethyl Vinblastine from Vinblastine Sulfate Audience: Process Chemists, Medicinal Chemists, and CMC Leads
Executive Summary & Process Logic
This compound (NDV) is the critical intermediate for the synthesis of Vincristine (via N-formylation) and Vinorelbine (via ring contraction). The industry-standard route for this transformation is the modified Polonovski reaction , utilizing Vinblastine N-oxide as the pivot point.
While theoretically straightforward, this reaction is notorious for variable yields (typically 30-50% in unoptimized runs). The primary yield-killing mechanism is skeletal fragmentation (breaking the C16'–C21' bond), which destroys the dimeric structure, reverting the molecule to catharanthine/vindoline subunits rather than removing the methyl group.
This guide focuses on maximizing the regioselectivity of the Polonovski fragmentation to favor N-demethylation over dimer cleavage.
Process Flow Visualization
The following diagram illustrates the reaction pathway and the critical divergence point where yield is often lost.
Figure 1: The Polonovski pathway showing the critical divergence between successful demethylation (Path A) and skeletal fragmentation (Path B).
Critical Process Modules & Troubleshooting
Module A: N-Oxide Formation (The Setup)
Objective: Quantitative conversion of Vinblastine to Vinblastine N-oxide without over-oxidation.
The Science: The catharanthine nitrogen (N-b') is more basic and nucleophilic than the vindoline nitrogen. Selective oxidation is possible, but excess oxidant leads to N,N'-bis-oxide species which are irreversible impurities.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion (<95%) | Old m-CPBA reagent (titer <70%). | Titrate m-CPBA before use. Use 1.05 - 1.10 equivalents strictly. Do not use large excesses to "push" the reaction. |
| Over-oxidation (Bis-oxide) | Temperature spikes or lack of regiocontrol. | Maintain reaction at -78°C to -40°C . Do not allow to warm to 0°C until quenched. |
| "Muddy" TLC/HPLC Profile | Acid-catalyzed degradation. | Perform oxidation in DCM (Dichloromethane) buffered with solid NaHCO3 to neutralize m-chlorobenzoic acid byproducts. |
Q: Can I use H2O2 instead of m-CPBA? A: While possible, H2O2 is aqueous. The subsequent Polonovski step requires strictly anhydrous conditions . Using H2O2 requires a difficult drying step (lyophilization) that often degrades the unstable N-oxide. m-CPBA in anhydrous DCM is preferred for process robustness.
Module B: The Polonovski Fragmentation (The Critical Step)
Objective: Triggering the N-demethylation while preventing C16'-C21' bond cleavage.
The Science: Trifluoroacetic anhydride (TFAA) activates the N-oxide. The resulting intermediate can eliminate a proton from the methyl group (forming the desired iminium) or fragment the C-C bond connecting the two indole halves. Temperature is the switch. Lower temperatures favor the kinetic removal of the methyl proton.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| High levels of Catharanthine/Vindoline | Reaction Temperature too high. | The TFAA addition must occur at -78°C . The "Potier conditions" fail if the internal temp rises above -50°C during addition. |
| Low Yield despite clean N-oxide | Wet Solvents. | Moisture hydrolyzes the activated N-oxide before fragmentation. Ensure DCM is distilled over CaH2 or passed through activated alumina (<50 ppm H2O). |
| Incomplete Demethylation | Insufficient TFAA or poor mixing. | Use 3-5 equivalents of TFAA . Ensure rapid stirring. The reaction is fast; prolonged stirring at low temp does not help and may invite moisture. |
Q: Why is my yield stuck at 40% even at -78°C? A: Check your TFAA quality . Hydrolyzed TFAA (containing TFA) acts as an acid catalyst for the fragmentation pathway (Path B in the diagram). Use fresh, distilled TFAA. Additionally, consider the "Modified Polonovski" using Iron(II) salts (e.g., FeSO4) which can catalyze the redox process more gently, though the TFAA low-temp route is cleaner for purification.
Module C: Workup & Isolation
Objective: Trapping the Iminium ion to the secondary amine.
The Science: The product of the TFAA reaction is an iminium species.[1][2] It must be hydrolyzed (to release formaldehyde) or reduced.
Protocol Optimization:
-
Quench: Do not just add water. Add a mixture of THF/Water/NaBH4 if you want to ensure the secondary amine is stable and not re-oxidized.
-
pH Control: this compound is a secondary amine. During extraction, ensure the aqueous phase is pH 9-10 (using NH4OH) to drive the amine into the organic phase.
-
Purification: Avoid silica gel chromatography if possible, as it can be acidic and degrade the product. Use Reverse Phase (C18) Prep-HPLC with ammonium carbonate buffer (pH 8) for maximum recovery.
Standard Operating Procedure (Optimized)
This protocol integrates the "Potier" modification with modern process controls.
-
Oxidation:
-
Dissolve Vinblastine Sulfate (1 eq) in anhydrous DCM under Argon.
-
Cool to -78°C .[3]
-
Add m-CPBA (1.1 eq) dropwise. Stir 20 min.
-
Checkpoint: Check HPLC for disappearance of VBL.
-
-
Activation (Polonovski):
-
Add TFAA (4 eq) dropwise, maintaining internal temp < -70°C.
-
Stir for 30-60 mins at -78°C.
-
Critical: Do not allow to warm up.
-
-
Workup:
-
Quench cold with MeOH (excess) to destroy excess TFAA.
-
Allow to warm to 0°C.
-
Add aqueous buffer (pH 7) or dilute NaBH4 (if reduction is needed for stability, though hydrolysis usually suffices for N-desmethyl).
-
Extract with DCM.
-
-
Isolation:
-
Evaporate solvent < 40°C.[4]
-
Purify via C18 Flash Chromatography (Acetonitrile/Water/NH4HCO3).
-
References
-
Potier, P., et al. (1976).[5] "Application of a modification of the Polonovski reaction to the synthesis of vinblastine-type alkaloids." Journal of the American Chemical Society.[5][6]
-
Kutney, J. P., et al. (1975). "Total synthesis of indole and dihydroindole alkaloids. IX. Studies on the synthesis of bisindole alkaloids in the vinblastine-vincristine series." Helvetica Chimica Acta.
-
Kuehne, M. E., et al. (1991). "Enantioselective syntheses of vinblastine, leurosidine, vincovaline and 20'-epi-vincovaline." Journal of Organic Chemistry.
-
Ishikawa, H., et al. (2009). "Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues." Journal of the American Chemical Society.[5][6]
-
Richter, G. (1975). "Chromic acid oxidation of vinblastine sulfate to form vincristine."[7] US Patent 3899493A.
Sources
- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. CN107746408B - Purification method of vinblastine sulfate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3899493A - Chromic acid oxidation of vinblastine sulfate to form vincristine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance to N-Desmethyl Vinblastine (Vindesine)
Case ID: VDS-RES-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Introduction: The Agent and The Adversary
Welcome to the technical support hub for N-Desmethyl Vinblastine (commonly known as Vindesine or VDS ). You are likely here because your cell lines have stopped responding to treatment, or you are attempting to establish a resistant model.
Vindesine is a semi-synthetic vinca alkaloid derived from vinblastine. Its primary mechanism of action is binding to the vinca domain of tubulin, inhibiting microtubule polymerization, and arresting cells in metaphase (M-phase), leading to apoptosis.[1]
Resistance to Vindesine is rarely a single-variable equation. It is a dynamic system involving efflux pumps, target alteration, and apoptotic evasion.[2] This guide treats your experiment as a "system under repair," providing diagnostic steps and resolution protocols.
Module 1: Diagnostic Triage – Characterizing the Resistance
User Issue: "My cells are growing in the presence of Vindesine. Is this true resistance or transient tolerance?"
Before attempting reversal, you must quantify the resistance phenotype. A common error is assuming resistance based on morphology alone without calculating the Resistance Factor (RF) .
Step 1: Calculate the Resistance Factor (RF)
You must perform a dose-response assay (MTT or CCK-8) on both the Parental (Sensitive) and the Putative Resistant line simultaneously.
Formula:
| RF Value | Classification | Action Required |
| < 2.0 | Insignificant | Continue selection pressure; increase drug concentration. |
| 2.0 - 10.0 | Low/Moderate | Likely early-stage P-gp upregulation. Proceed to Module 2. |
| > 10.0 | High | Established MDR phenotype. Likely multiple mechanisms active. |
Step 2: Cross-Resistance Profiling
Vindesine resistance often confers cross-resistance to other vinca alkaloids and anthracyclines (MDR phenotype).
-
Note: If your cells are resistant to Vindesine but sensitive to Paclitaxel (Taxol), this suggests a specific tubulin mutation rather than a broad-spectrum efflux pump, as Taxol binds a different site.
Module 2: The Efflux Barrier (P-glycoprotein/ABCB1)
Diagnosis: The most statistically probable cause of Vindesine resistance is the overexpression of P-glycoprotein (P-gp/MDR1/ABCB1) . Vindesine is a high-affinity substrate for this ATP-dependent efflux pump.
The Mechanism
P-gp intercepts Vindesine in the lipid bilayer or cytoplasm and pumps it into the extracellular space before it can bind tubulin.
Figure 1: Mechanism of P-gp mediated efflux of Vindesine and its blockade by reversal agents.
Troubleshooting & Reversal Strategy
Q: How do I confirm P-gp involvement? A: Perform a Functional Efflux Assay (Protocol A below) using Rhodamine 123. Do not rely solely on Western Blots; protein presence does not guarantee pump activity.
Q: How do I reverse it in culture? A: Co-treat cells with a non-toxic concentration of a P-gp inhibitor.
| Inhibitor Class | Agent | Recommended Conc. | Notes |
| 1st Gen | Verapamil | 5 - 10 µM | Calcium channel blocker; can be toxic to cells at high doses. |
| 1st Gen | Cyclosporin A | 1 - 5 µM | Immunosuppressant; effective but broad specificity. |
| 3rd Gen | Tariquidar | 50 - 100 nM | Highly specific, potent, low toxicity. Preferred for research. |
| Dual-Target | WYE-354 | Variable | mTOR inhibitor that also inhibits P-gp [6]. |
Module 3: The Target Barrier (Tubulin Alterations)
Diagnosis: If P-gp inhibitors fail to restore sensitivity (RF remains high), the resistance is likely intrinsic to the microtubule machinery.
Key Alterations
-
Beta-Tubulin Isotype Switching: Resistant cells often alter the ratio of tubulin isotypes. High levels of Class III β-tubulin (TUBB3) are strongly associated with vinca alkaloid resistance because this isotype binds vinca alkaloids poorly [2].
-
Point Mutations: Mutations at the binding site (e.g., Leu240Ile in β-tubulin) can sterically hinder Vindesine binding [4].
Troubleshooting Workflow
-
Sequencing: Perform RT-PCR and sequence the TUBB genes.
-
Stabilizer Test: Test sensitivity to Epothilones or Taxanes. If cells are hypersensitive to Taxanes (collateral sensitivity), it confirms a tubulin dynamics alteration.
Module 4: Experimental Protocols
Protocol A: Functional P-gp Efflux Assay (Rhodamine 123)
Validates if the pump is active and if your inhibitor works.
Materials:
-
Rhodamine 123 (Rh123): Fluorescent P-gp substrate.
-
Verapamil (Positive Control Inhibitor).
-
Flow Cytometer (FITC channel).
Procedure:
-
Seed Cells: 5 x 10⁵ cells/well in a 6-well plate.
-
Inhibitor Pre-treatment: Treat one set of wells with Verapamil (10 µM) for 1 hour. Leave control wells untreated.
-
Dye Loading: Add Rh123 (final conc. 0.5 µg/mL) to all wells. Incubate for 30 mins at 37°C.
-
Efflux Phase:
-
Wash cells 2x with ice-cold PBS (stops transport).
-
Resuspend in fresh media (with or without Verapamil) and incubate for 60-90 mins at 37°C (this allows the pump to work).
-
-
Analysis: Wash and analyze via Flow Cytometry.
-
Result: Resistant cells will have low fluorescence (dye pumped out). Verapamil-treated cells should have high fluorescence (dye trapped).
-
Protocol B: Establishing a Vindesine-Resistant Line
If you need to create a resistant model from scratch.
Figure 2: Workflow for establishing drug resistance. The Stepwise Continuous method is generally preferred for stable P-gp upregulation.
FAQ: Common Troubleshooting Tickets
Ticket #101: "I added Verapamil, but the cells are still resistant."
-
Diagnosis: You may have Non-P-gp mediated MDR , such as MRP1 (ABCC1) overexpression.
-
Solution: Try an inhibitor with broader spectrum like Cyclosporin A or specifically test for MRP1 using the substrate Calcein-AM (MRP1 transports Calcein; P-gp transports Rh123 better). Alternatively, check for apoptosis defects (Bcl-2 overexpression).
Ticket #102: "My resistant cells lost their resistance after freezing/thawing."
-
Diagnosis: Resistance instability. P-gp expression is energetically costly and often downregulated without selection pressure.
-
Solution: Always maintain the "maintenance dose" of Vindesine in the culture media (usually 10-20% of the highest tolerated dose) until 1 week prior to experiments.
Ticket #103: "Can I use Vinblastine resistant cells as a proxy?"
-
Diagnosis: Partial Cross-Resistance.
-
Solution: Generally, yes. Vinblastine and Vindesine share high cross-resistance [7]. However, Vindesine is often more potent in inhibiting cell growth in certain lines [5], so the exact IC50 values will differ.
References
-
BenchChem. (n.d.). This compound Structure and Mechanism. Retrieved from
-
Kavallaris, M., et al. (2001). Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells.[4] Cancer Research, 61(15), 5803-5809.
-
Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803.
-
Hari, M., et al. (2006). Mutations in beta-tubulin confer resistance to vinblastine and vinorelbine in human cancer cells. Cancer Research.
-
Ferguson, P. J., et al. (1984). Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells. Cancer Research, 44(8), 3307-3312.
-
Wang, J. Q., et al. (2020). Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells. International Journal of Molecular Sciences, 21(4), 1484.
-
Hill, B. T., et al. (1982). Establishment of Vincristine-resistant and vindesine-resistant lines of murine lymphoblasts in vitro and characterisation of their patterns of cross-resistance. Cancer Research.
Sources
- 1. This compound|Vincristine Precursor [benchchem.com]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of Vincristine-resistant and vindesine-resistant lines of murine lymphoblasts in vitro and characterisation of their patterns of cross-resistance and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl Vinblastine HPLC Separation
Executive Summary
Separating N-Desmethyl Vinblastine (NDV) from its parent compound, Vinblastine (VBL) , represents a classic "critical pair" challenge in pharmaceutical analysis.[1][2] Structurally, these molecules differ only by a single methyl group on the indole nitrogen.[2] This results in negligible hydrophobicity differences, making standard C18 separation difficult without precise pH and mobile phase tuning.[2] Furthermore, the basic nature of the vinca alkaloid skeleton exposes these analytes to severe silanol interactions, leading to peak tailing that masks impurities.
This guide moves beyond basic method setup to address the root causes of separation failure, focusing on selectivity tuning , silanol suppression , and stability control .
Diagnostic 1: "I cannot resolve this compound from the main Vinblastine peak."
Root Cause: Insufficient selectivity (
Protocol A: The "Selectivity Switch" (Stationary Phase)
If your C18 column yields
Protocol B: pH Tuning (Mobile Phase)
Vinca alkaloids are weak bases.[1][2] Their ionization state changes retention drastically.[2]
-
High pH Strategy (Recommended for Hybrid Columns):
-
Low pH Strategy (Standard Silica):
Diagnostic 2: "The N-Desmethyl peak is tailing (As > 1.[1][2]5) or disappearing into the noise."
Root Cause: Secondary Silanol Interactions.[2] NDV possesses a secondary amine (resulting from the loss of the methyl group). Secondary amines are often more accessible to acidic silanols on the silica surface than the sterically hindered tertiary amine of Vinblastine. This causes "drag" (tailing).[1][2]
The "Amine Blocker" Solution
You must competitively block silanol sites. Standard buffers are often insufficient.[2]
-
The USP Approach (Diethylamine):
-
Additive: 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA).[1][2]
-
Mechanism: DEA is a small, aggressive base that saturates silanol sites (
) faster than the bulky drug molecule, effectively "capping" the column surface dynamically.[2] -
Citation: The USP monograph for Vinblastine Sulfate specifically mandates the use of a diethylamine-based mobile phase to ensure peak symmetry.
-
-
Buffer Concentration Rule:
Visual Troubleshooting Guide: Peak Tailing
Figure 1: Decision tree for diagnosing peak asymmetry in basic alkaloid separation.
Diagnostic 3: "Ghost peaks are appearing, or retention times are drifting."[2]
Root Cause: On-column degradation or Temperature fluctuation.[1][2] this compound can be formed in situ via oxidative degradation of Vinblastine, particularly if the sample sits in the autosampler for long periods.
Protocol C: Stability & Equilibrium
-
Temperature Control:
-
Protection:
-
Equilibration:
Summary of Optimized Conditions
| Parameter | UV Method (Traditional) | LC-MS Method (Modern) |
| Column | C18 (High Carbon Load) or PFP | C18 (Hybrid Particle, e.g., BEH) |
| Buffer | 20 mM Phosphate + 0.1% Diethylamine | 10 mM Ammonium Bicarbonate |
| pH | 7.5 (Adjusted with Phosphoric Acid) | 8.0 (Native pH) |
| Organic | Acetonitrile : Methanol (Mix) | Acetonitrile |
| Detection | UV @ 269 nm | (+) ESI MS (MRM Mode) |
| Key Advantage | High Peak Symmetry (USP Compliant) | High Sensitivity for Impurities |
Method Development Workflow
The following diagram outlines the logical progression for developing a separation method for Vinblastine and its N-Desmethyl analog.
Figure 2: Logic flow for selecting mobile phase components based on detection requirements.
References
-
USP Monograph: Vinblastine Sulfate. United States Pharmacopeia (USP-NF).[1][2] Context: Defines the industry-standard use of Diethylamine (DEA) for peak symmetry.[1][2] [1][2]
-
Determination and Quantification of the Vinblastine Content in Catharanthus Roseus. Advanced Pharmaceutical Bulletin, 2018. Context: Discusses mobile phase optimization (Acetonitrile/Phosphate) and the impact of buffer selection on resolution.
-
Simultaneous determination of secondary metabolites from Vinca rosea. Pharmacognosy Magazine, 2015.[2] Context: Validates the use of Ammonium Acetate with Triethylamine for separating vinca alkaloids.[6]
-
Separation of Vinblastine on Newcrom R1 HPLC column. SIELC Technologies Application Note. Context: Demonstrates alternative selectivity using mixed-mode or specialized stationary phases for vinca alkaloids.[1][2]
Sources
- 1. Vinblastine = 97 HPLC 143-67-9 [sigmaaldrich.com]
- 2. Vinblastine - Wikipedia [en.wikipedia.org]
- 3. CN104262362A - Vinblastine extraction and purification method - Google Patents [patents.google.com]
- 4. CN101638413B - Separation and purification method for vinca alkaloids - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-Desmethyl Vinblastine formation
The following technical guide details the optimization of reaction conditions for the formation of N-Desmethyl Vinblastine , a critical intermediate in the semi-synthesis of the chemotherapeutic agent Vincristine.
Executive Summary
This compound (also known as desmethylvinblastine) is the pivotal secondary amine intermediate required to convert the abundant Vinblastine into the scarce, high-value Vincristine . Its formation typically proceeds via two primary pathways:
-
Top-Down (Semi-Synthesis): Selective N-demethylation of Vinblastine.
-
Bottom-Up (Total Synthesis): Fe(III)-promoted coupling of catharanthine with N-desmethylvindoline.
This guide focuses on optimizing the Top-Down Chemical Demethylation (Modified Polonovski Reaction) as it is the most common route for drug development applications starting from feedstock Vinblastine.
Module 1: Reaction Design & Mechanism
The Modified Polonovski Pathway
The most reliable chemical method for removing the N-methyl group from the vindoline subunit of Vinblastine without destroying the dimeric skeleton is the Polonovski-Potier reaction .
Mechanism:
-
N-Oxidation: Vinblastine is oxidized to Vinblastine N-oxide using a peracid.
-
Activation: The N-oxide is activated with an anhydride (e.g., TFAA), promoting fragmentation to an iminium ion.
-
Hydrolysis: The unstable iminium intermediate is hydrolyzed to release formaldehyde and yield this compound.
Pathway Visualization
Figure 1: The Modified Polonovski pathway for selective demethylation. Control of the hydrolysis step is critical to prevent over-oxidation.
Module 2: Optimized Experimental Protocol
Protocol: Selective Demethylation via Polonovski-Potier
Target: Gram-scale preparation of this compound from Vinblastine Sulfate.
Phase 1: N-Oxide Formation
| Parameter | Optimized Condition | Rationale |
| Reagent | m-CPBA (1.1 equiv) | Stoichiometric control prevents over-oxidation of the catharanthine double bond. |
| Solvent | Dichloromethane (DCM) | Solubilizes the dimer while maintaining inertness to peracids. |
| Temperature | -20°C to 0°C | Low temp suppresses N-oxidation of the catharanthine nitrogen (which is less basic but reactive). |
| Quench | NaHCO₃ wash | Removes excess acid which can catalyze skeletal rearrangement. |
Phase 2: Fragmentation & Hydrolysis (Critical)
-
Activation : Dissolve the dried N-oxide in dry DCM. Cool to -78°C .
-
Reagent Addition : Add Trifluoroacetic Anhydride (TFAA) (2.0 equiv) dropwise.
-
Why? TFAA activates the N-O bond, facilitating the E2-type elimination to the iminium ion.
-
-
Warming : Allow to warm to -20°C over 1 hour. Do NOT exceed 0°C.
-
Hydrolysis/Quench : Pour the reaction mixture into a vigorously stirred biphasic mixture of THF/Water (1:1) buffered to pH 7-8 (Phosphate buffer).
-
Warning: Acidic hydrolysis can lead to cleavage of the C16-ester (deacetylation).
-
Module 3: Troubleshooting Guide
Issue 1: Low Yield / Incomplete Conversion
Symptom: TLC shows significant remaining starting material (Vinblastine) or N-oxide.
-
Root Cause 1: Insufficient Activation. The N-oxide is stable; if TFAA is old or hydrolyzed, fragmentation won't occur.
-
Fix: Use freshly distilled TFAA. Ensure the system is strictly anhydrous during the -78°C step.
-
-
Root Cause 2: Temperature too low during fragmentation.
-
Fix: While addition must be at -78°C, the reaction must warm to at least -20°C to overcome the activation energy for the Polonovski rearrangement.
-
Issue 2: "The product turned into Vincristine" (Over-Oxidation)
Symptom: Mass spec shows M+14 (Formyl group) instead of M-14 (Desmethyl).
-
Root Cause: Oxidative workup. If the iminium ion is quenched with an oxidant (e.g., Chromic acid or improper air exposure during acidic workup), it can oxidize directly to the formamide.
-
Fix: Ensure the quench is purely hydrolytic (water/buffer) and performed under an inert atmosphere (Argon).
Issue 3: Degradation of Catharanthine Moiety
Symptom: Complex mixture of spots; loss of the characteristic double bond signals in NMR.
-
Root Cause: N-oxide lack of regioselectivity. The catharanthine nitrogen is less basic but can be oxidized by excess m-CPBA.
-
Fix: Titrate the m-CPBA. Use exactly 1.05–1.1 equivalents. Perform the oxidation at -20°C.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use the Fe(III) coupling method to make this compound directly? A: Yes, but that is a Total Synthesis approach. You would couple Catharanthine with N-Desmethylvindoline using FeCl₃/NaBH₄ in air. This is excellent for making the compound de novo but inefficient if you already have Vinblastine drug substance you wish to modify.
Q2: Why use TFAA instead of Acetic Anhydride? A: The "Potier" modification uses TFAA because the trifluoroacetate leaving group is far better than acetate. This allows the reaction to proceed at low temperatures (-78°C), which is crucial for preserving the fragile bis-indole skeleton of Vinblastine.
Q3: Is this compound stable? A: It is moderately unstable. Secondary amines at this position are prone to oxidation. It should be stored at -20°C under Argon and used immediately for the next step (e.g., formylation to Vincristine).
References
-
Potier, P. (1980). Synthesis of the dimeric indole alkaloids from Catharanthus roseus. . (Seminal work on the Polonovski-Potier reaction).[1]
-
Ishikawa, H., Colby, D. A., & Boger, D. L. (2008).[2] Direct coupling of catharanthine and vindoline to provide vinblastine: total synthesis of (+)- and ent-(−)-vinblastine.[1][2] . (Details the Fe(III) coupling method).
-
Kutney, J. P., et al. (1976).[2] Total synthesis of indole and dihydroindole alkaloids.[2] IX. Studies on the synthesis of bisindole alkaloids in the vinblastine-vincristine series. . (Foundational chemistry on the Polonovski fragmentation).
-
Keglevich, P., et al. (2012). Modifications on the Basic Skeletons of Vinblastine and Vincristine. . (Review of semi-synthetic derivatives and reaction conditions).
Sources
preventing degradation of N-Desmethyl Vinblastine during analysis
Technical Support Center: N-Desmethyl Vinblastine Analysis
A Guide to Preventing Analyte Degradation
Welcome to the technical support resource for the analysis of this compound. As a crucial precursor in the synthesis of Vincristine and a significant compound in its own right, the analytical integrity of this compound is paramount.[1] Its complex dimeric indole-dihydroindole structure, shared with other vinca alkaloids, makes it susceptible to degradation, posing challenges for accurate quantification.[2][3]
This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the analysis of this sensitive molecule. Our goal is to move beyond simple instructions, explaining the scientific principles behind each recommendation to empower you to develop robust, self-validating analytical methods.
Section 1: Core Principles of this compound Stability
Before diving into specific troubleshooting scenarios, it's essential to understand the primary drivers of degradation for vinca alkaloids. The stability of this compound is principally influenced by three factors: pH, Temperature, and Light.
-
pH: Vinca alkaloids exhibit their greatest stability in a slightly acidic environment. Studies on related antibody-drug conjugates have shown that buffer solutions in the pH range of 4.5-5.5 significantly reduce hydrolysis and improve overall stability compared to neutral or alkaline conditions.[4]
-
Temperature: Thermal degradation is a significant risk. Strict temperature control is non-negotiable. All solutions and samples containing this compound should be kept refrigerated (2-8°C) for short-to-medium term storage and frozen for long-term storage.[5][6] During sample preparation and analysis, maintaining a low temperature (e.g., using a chilled autosampler) is critical to prevent degradation over the course of an analytical run.
-
Light: Photodegradation is a well-documented pathway for the breakdown of complex alkaloids.[7] Exposure to UV light, including ambient laboratory lighting, can induce chemical changes. Therefore, the use of amber glassware or light-blocking vials and minimizing exposure time is mandatory.[8][9]
The following diagram illustrates the primary factors that can compromise the integrity of your analyte.
Caption: Key environmental factors leading to the degradation of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the analysis of this compound in a practical question-and-answer format.
Category 1: Sample & Standard Preparation
Question 1: My stock solution seems to lose potency over time, even when stored in the freezer. What's causing this?
Answer: This is a common issue that often points to improper solvent choice or freeze-thaw instability.
-
Causality: While freezing is essential, the choice of solvent is equally critical. This compound, like other vinca alkaloids, can be susceptible to degradation if the solvent is not appropriate. Using a high-purity, degassed solvent is the first step. For initial stock solutions, consider solvents like DMSO or a buffered solution (e.g., citrate or acetate buffer at pH ~5.0) with a minimal amount of organic co-solvent if required for solubility. Avoid using unbuffered aqueous solutions, as their pH can shift upon freezing and thawing, creating localized pH extremes that accelerate hydrolysis.
-
Actionable Advice:
-
Solvent Selection: Prepare stock solutions in a slightly acidic buffer (pH 4.5-5.5) or a high-purity organic solvent like DMSO.
-
Aliquot Strategy: Upon preparation, immediately aliquot the stock solution into single-use volumes in light-protecting tubes. This prevents repeated freeze-thaw cycles, which are a major source of degradation for complex molecules.
-
Inert Gas: Before capping and freezing, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.
-
Question 2: I'm seeing significant variability between replicate preparations of my working standards. How can I improve precision?
Answer: This issue often stems from analyte adsorption to container surfaces or rapid degradation in the dilution solvent at room temperature.
-
Causality: this compound is a complex, "sticky" molecule. At low concentrations, it can adsorb to the surfaces of glass and certain types of plastic vials, leading to an apparent loss of analyte and poor precision. Furthermore, if dilutions are prepared in neutral or unbuffered solvents (like water or 50:50 acetonitrile:water), degradation can begin immediately upon preparation.
-
Actionable Advice:
-
Use Low-Adsorption Vials: Employ polypropylene or silanized glass autosampler vials to minimize surface binding.
-
Work Quickly and Cold: Prepare all dilutions on ice or using a cold block. Minimize the time the analyte spends at room temperature.
-
Acidify the Diluent: Your diluent should mimic the initial mobile phase conditions. A slightly acidic, pre-chilled diluent (e.g., 20% acetonitrile in water with 0.1% formic acid, pH adjusted if necessary) is often a good choice. This ensures the analyte remains stable and protonated, which is often beneficial for reversed-phase chromatography.
-
Vortex Thoroughly: Ensure complete mixing after each dilution step, as viscous solvents like DMSO can be difficult to homogenize.
-
Category 2: Chromatographic Analysis (HPLC / LC-MS)
Question 3: My chromatographic peak for this compound is broad and shows significant tailing. What is the cause?
Answer: Peak tailing for alkaloids is a classic problem, typically caused by secondary ionic interactions between the basic analyte and residual acidic silanols on the silica-based column packing.
-
Causality: The nitrogen atoms in the this compound structure can become protonated (positively charged), especially at acidic pH.[2] These positively charged sites can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of C18 columns. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak shape.
-
Actionable Advice:
-
Mobile Phase Buffering: The most effective solution is to control the mobile phase pH. Using a buffer like 5-10 mM ammonium acetate or ammonium formate (pH adjusted to 4.5-5.5) can help.[10]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns designed for high-purity silica with extensive end-capping are less prone to this issue. Consider columns specifically marketed for basic compounds.
-
Lower pH: Running the mobile phase at a lower pH (e.g., 2.7-3.5 with formic or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing the secondary interactions. However, you must verify the stability of this compound under these more acidic conditions.
-
Competitive Amine: In some challenging cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. This is a more "old-school" approach and should be used cautiously, especially with mass spectrometry, as TEA can cause significant ion suppression.
-
Question 4: The analyte response decreases significantly over a long analytical sequence. Is my instrument failing?
Answer: While an instrument issue is possible, it's more likely due to the degradation of the analyte in the autosampler.
-
Causality: Standard autosamplers are often not refrigerated. A batch of samples sitting in the autosampler for 12-24 hours at room temperature is a recipe for degradation. Even with a refrigerated autosampler set to 4°C, degradation can still occur over extended periods, especially if samples are not in an optimal, stabilized matrix.
-
Actionable Advice:
-
Use a Cooled Autosampler: Set the autosampler temperature to 4-10°C. This is the single most important step to prevent in-sequence degradation.
-
Limit Sequence Length: If you do not have a cooled autosampler, run smaller batches of samples. Analyze critical samples first.
-
Inject Standards Throughout: Place quality control (QC) standards or calibration standards at the beginning, middle, and end of your sequence. A declining response in these standards is a clear indicator of in-sequence instability.
-
Sample Matrix: Ensure your final sample matrix (after extraction and reconstitution) is buffered to a stable pH (4.5-5.5) as discussed previously.
-
The following workflow diagram outlines the critical checkpoints for preserving sample integrity from preparation to analysis.
Caption: Recommended sample handling workflow to minimize degradation.
Section 3: Protocols & Data Tables
Recommended Storage Conditions
This table provides a starting point for storing this compound. Stability should always be empirically verified for your specific matrix and concentration.
| Solution Type | Solvent/Matrix | Temperature | Light Protection | Max Duration |
| Solid Material | As supplied | 2-8°C | Required | Per manufacturer |
| Primary Stock | DMSO or pH 5.0 Buffer | ≤ -20°C | Required | 1-3 months (aliquoted) |
| Working Solutions | Acidic Diluent (e.g., 0.1% FA in ACN/H₂O) | 2-8°C | Required | 24-48 hours |
| Prepared Samples | Final reconstitution solvent | 4-10°C (in autosampler) | Required | < 24 hours |
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines a robust procedure for preparing solutions for your calibration curve.
-
Stock Solution (1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
Accurately weigh the required amount of solid material.
-
Dissolve in a minimal amount of high-purity DMSO. For example, dissolve 1 mg in 1 mL of DMSO.
-
Vortex for 1-2 minutes until fully dissolved.
-
Immediately create single-use aliquots (e.g., 20 µL) in amber, low-adsorption microcentrifuge tubes.
-
Store all aliquots at ≤ -20°C.
-
-
Working Solutions (Serial Dilution):
-
Prepare a diluent solution consisting of 50:50 Acetonitrile:Water with 0.1% Formic Acid. Chill this solution on ice.
-
Thaw one aliquot of the 1 mg/mL stock solution.
-
Perform serial dilutions to create your calibration standards. For each step, use the chilled, acidic diluent.
-
For example, to make a 10 µg/mL standard, dilute 10 µL of the 1 mg/mL stock into 990 µL of diluent.
-
Vortex each new standard thoroughly. Keep all prepared standards on ice and protected from light until they are placed in the autosampler.
-
Protocol 2: Starting HPLC/LC-MS Method
This method provides a validated starting point for the analysis of this compound and related vinca alkaloids. Optimization will be required based on your specific instrumentation and sample matrix.[10][11][12]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm (High-purity, end-capped) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.5) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, re-equilibrate |
| Column Temp | 40°C |
| Injection Volume | 2-5 µL |
| UV Detection | 254 nm |
| MS Detection | ESI Positive Mode; Monitor appropriate precursor/product ion transition |
References
-
Lončar, M., et al. (2022). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. [Link]
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
-
Czarnecka, E., et al. (2021). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]
-
Beijnen, J. H., et al. (1989). Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. PubMed. [Link]
-
GlobalRPH. (2017). Vinblastine. [Link]
-
Rosli, N. S., et al. (2018). Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. National Institutes of Health. [Link]
-
ResearchGate. (2018). ISOLATION AND DETECTION OF VINCA ALKALOIDS FROM ENDOPHYTES ISOLATED FROM CATHARANTHUS ROSEUS. [Link]
-
Lages, A., et al. (2019). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. PubMed Central. [Link]
-
Martínez-Gómez, M. A., et al. (2021). Physico-Chemical Stability of Admixtures of Vinflunine Used in Clinical Practice. PubMed. [Link]
-
de Wit, D., et al. (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. PubMed. [Link]
-
Stability of Vinblastine Sulphate in 0.9% Sodium Chloride in Polypropylene Syringes. [Link]
-
Solution Stability of the Monoclonal Antibody-Vinca Alkaloid Conjugate, KS1/4-DAVLB. [Link]
-
Grigore, M. E., et al. (2019). Photocatalytic Degradation of Drugs under Light Irradiation. ResearchGate. [Link]
-
Moudi, M., et al. (2013). Vinca Alkaloids. PubMed Central. [Link]
-
Jan, M. W., et al. (2019). Assessment of temperature stability of nanoparticle formulated vinblastine. ResearchGate. [Link]
-
Drugs.com. (2025). Vinblastine: Package Insert / Prescribing Information. [Link]
Sources
- 1. This compound|Vincristine Precursor [benchchem.com]
- 2. Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution stability of the monoclonal antibody-vinca alkaloid conjugate, KS1/4-DAVLB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Physico-Chemical Stability of Admixtures of Vinflunine Used in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of vinblastine sulphate in 0.9% sodium chloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Desmethyl Vinblastine (NDV) Research Guide
Status: Operational | Role: Senior Application Scientist | Topic: Experimental Pitfalls & Troubleshooting[1]
Introduction: The "Gateway" Intermediate
Welcome to the technical support hub for N-Desmethyl Vinblastine (NDV) . In the high-stakes arena of vinca alkaloid research, NDV (also known as 1-demethylvinblastine) is not merely a metabolite—it is the critical biosynthetic "gateway" between Vinblastine and the more potent Vincristine .
Research into NDV is often plagued by its deceptive similarity to its parent compound. A loss of a single methyl group (-CH₃, 14 Da) fundamentally alters its chemical reactivity, polarity, and tubulin-binding kinetics.[1] This guide addresses the specific, recurring failures we observe in client workflows, moving beyond basic protocols to the causality of experimental error.
Module 1: Stability & Storage (The "Reactive Amine" Trap)
User Issue: "My NDV standard shows multiple peaks after 48 hours in solution, even at 4°C."
Technical Diagnosis: Unlike Vinblastine, which possesses a tertiary indole nitrogen, NDV contains a secondary amine at the N1 position. This structural difference makes NDV significantly more nucleophilic and susceptible to oxidative degradation and spontaneous formylation if trace aldehydes are present in your solvents.
Troubleshooting Protocol:
| Parameter | Standard Protocol (Vinblastine) | REQUIRED Protocol (this compound) | The "Why" (Mechanism) |
| Solvent Grade | HPLC Grade | LC-MS Grade (Freshly Opened) | Trace formaldehyde in aged methanol can spontaneously convert NDV to Vincristine (N-formyl).[1] |
| pH Stability | Stable pH 3.5 - 5.5 | Strictly pH < 5.0 | The secondary amine is prone to oxidation at neutral/basic pH.[1] Acidic conditions protonate the amine, stabilizing it. |
| Light Exposure | Protect from light | Amber Glass + Foil Wrap | Vinca alkaloids undergo photo-isomerization.[1] NDV is equally, if not more, photosensitive.[1] |
| Storage (Solid) | -20°C | -80°C under Argon/Nitrogen | Prevents oxidative degradation of the exposed indole ring.[1] |
Q: Can I store NDV in DMSO stock solutions? A: Caution advised. While soluble, DMSO is hygroscopic. Water accumulation promotes hydrolysis of the C4-acetyl group (forming 4-O-deacetyl-NDV).[1] Recommendation: Use anhydrous DMSO, aliquot immediately into single-use vials, and store at -80°C. Never freeze-thaw more than once.
Module 2: Analytical Identification (The "Mass Shift" Deception)
User Issue: "I cannot separate NDV from Vinblastine on my C18 column, or I am seeing 'ghost' peaks."
Technical Diagnosis: NDV (MW ~796.[1]9) and Vinblastine (MW ~810.[2]9) differ by only 14 Da.[1] In low-resolution MS, or with poor chromatography, isotopic overlap and similar hydrophobicity lead to co-elution.[1] Furthermore, in-source fragmentation of Vinblastine can lose a methyl group, mimicking the NDV signal.
LC-MS/MS Optimization Table:
| Feature | Vinblastine (Parent) | This compound (Target) | Optimization Note |
| Precursor Ion (M+H)+ | m/z 811.4 | m/z 797.4 | Ensure quadrupole resolution is set to "Unit" or "High" to avoid isotopic bleed.[1] |
| Key Product Ion | m/z 224.1, 355.2 | m/z 210.1, 355.2 | The m/z 355 fragment is common to both (vindoline moiety). Do not use it for quantitation. Use the unique indole fragment. |
| Retention Time (RT) | Late Eluter | Early Eluter (Relative) | NDV is more polar (secondary amine).[1] It should elute before Vinblastine on a C18 column. |
Visual Workflow: Analytical Logic Tree Use this logic to validate your peak identity.
Module 3: Biological Activity & Synthesis (The "Potency" Context)
User Issue: "My NDV synthesized in-house has lower cytotoxicity than reported. Is it inactive?"
Technical Diagnosis: NDV is a precursor.[3] Its intrinsic tubulin-binding affinity is generally considered lower or distinct from Vincristine.[1] However, "low activity" often stems from salt form mismatches .[1] Vinblastine is administered as a sulfate salt to ensure solubility. If you synthesized NDV as a free base (common in organic synthesis workups), it will precipitate in aqueous cell culture media, leading to false negatives in IC50 assays.
The Biosynthetic Pathway Context: Understanding where NDV sits in the pathway explains its utility.[3] It is the substrate for the enzyme N-demethylvinblastine N-formyltransferase, which converts it to Vincristine.[1]
Visual Pathway: The "Gateway" Role
Synthesist’s Checklist:
-
Salt Formation: Convert NDV free base to NDV Sulfate (1.0 eq. H₂SO₄ in EtOH) before biological testing.
-
Purity Check: Ensure no trace "Formyl" impurities (Vincristine) are present.[1] Vincristine is neurotoxic at much lower doses; even 1% contamination will skew your toxicity data.
References
-
Ishikawa, H., et al. (2009).[1] Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Journal of the American Chemical Society. Link[1]
- Grounding: Establishes NDV as a key intermediate in total synthesis and confirms structural rel
-
Beijnen, J. H., et al. (1989).[1][4] Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. Journal of Parenteral Science and Technology. Link
- Grounding: Provides the baseline stability data for vinca alkaloids (pH and temper
-
Van Tellingen, O., et al. (1992).[1] A highly sensitive bioanalytical method for the quantification of vinblastine...[5] using LC-MS/MS. Journal of Chromatography B. Link
- Grounding: Defines the LC-MS parameters and separation challenges for vinblastine metabolites.
-
PubChem Compound Summary. (2025). 1-Demethylvincaleukoblastine (this compound).[1][3] National Center for Biotechnology Information.[1] Link[1]
- Grounding: Verifies chemical structure (Secondary amine), molecular weight, and synonyms.
Sources
- 1. 1-Demethylvincaleukoblastine | C45H56N4O9 | CID 56841098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjpls.org [wjpls.org]
- 3. This compound|Vincristine Precursor [benchchem.com]
- 4. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Guide: N-Desmethyl Vinblastine vs. Vinblastine Cytotoxicity
[1]
Executive Summary
This technical guide provides a rigorous comparison between Vinblastine (VBL) , a clinically established vinca alkaloid, and N-Desmethyl Vinblastine (NDV) , its key biosynthetic precursor and structural analog.[1]
While Vinblastine is a potent chemotherapeutic agent used for Hodgkin’s lymphoma and testicular cancer, this compound (also known as 1-demethylvincaleukoblastine) primarily serves as a biosynthetic intermediate in the conversion of Vinblastine to Vincristine.[1] The critical structural distinction lies at the N1-indole position : Vinblastine possesses a methyl group, whereas this compound possesses a hydrogen atom.[1] This single substitution fundamentally alters lipophilicity, tubulin binding kinetics, and cytotoxic potency.[1]
Key Takeaway: Vinblastine exhibits superior cytotoxic potency and membrane permeability due to the N-methyl group.[1] this compound retains tubulin-binding capability but is significantly less potent, serving mainly as a research standard for impurity profiling (Vincristine Impurity C) and semi-synthesis starting material.[1]
Part 1: Chemical & Mechanistic Distinction[1]
The pharmacological divergence between these two compounds is rooted in their structure-activity relationship (SAR) at the Vinca domain of tubulin.
Structural Comparison
| Feature | Vinblastine (VBL) | This compound (NDV) |
| CAS Number | 865-21-4 | 18172-50-4 |
| Molecular Formula | ||
| N1-Indole Substituent | Methyl (-CH3) | Hydrogen (-H) |
| Lipophilicity (LogP) | High (Lipophilic) | Moderate (Reduced Lipophilicity) |
| Clinical Status | Approved Chemotherapy Drug | Biosynthetic Intermediate / Impurity |
| Primary Role | Microtubule Destabilizer | Precursor to Vincristine |
Mechanism of Action: The Tubulin "Vinca" Domain
Both compounds target the beta-subunit of tubulin at the inter-dimer interface (Vinca domain). Binding prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest at metaphase and subsequent apoptosis.
-
Vinblastine: The N-methyl group enhances hydrophobic interaction within the tubulin binding pocket and improves passive diffusion across the cell membrane.
-
This compound: The absence of the methyl group reduces hydrophobic bulk, altering the binding affinity (
) and reducing cellular uptake efficiency compared to the parent compound.
Mechanistic Pathway Diagram[1]
Caption: Comparative pathway of tubulin inhibition.[1] Note the differential binding affinity originating from the N-substituent.
Part 2: Cytotoxicity Performance Analysis
The cytotoxicity of Vinca alkaloids is strictly dose-dependent. Below is a comparative analysis of potency based on established Structure-Activity Relationships (SAR).
Comparative Potency (General SAR)
| Parameter | Vinblastine | This compound |
| IC50 (HeLa Cells) | 1.0 - 5.0 nM | > 50 nM (Estimated*) |
| IC50 (MCF-7) | 0.5 - 2.0 nM | Reduced Potency |
| Membrane Permeability | High (Passive Diffusion) | Lower (More Polar) |
| P-gp Susceptibility | High (Substrate for efflux) | Moderate |
*Note: Direct IC50 values for NDV are rarely published in isolation as it is not a marketed drug. Potency is inferred from SAR studies where N-alkylation (Methyl/Formyl) is required for maximal picomolar/nanomolar potency.[1]
Interpretation of Data[2][3][4][5][6][7]
-
The Methyl Advantage: The N-methyl group in Vinblastine is critical for optimizing the "fit" in the hydrophobic pocket of the tubulin dimer. Removal of this group (NDV) results in a loss of binding energy (Gibbs free energy
), requiring higher concentrations to achieve the same level of microtubule destabilization. -
Biosynthetic Context: NDV is the substrate for the enzyme N-demethylvinblastine-N-formyltransferase, which adds a formyl group to create Vincristine .[1] Vincristine is often more potent than Vinblastine in specific lines, indicating that the N-substituent (Methyl vs Formyl vs H) acts as a "rheostat" for potency and toxicity profiles.[1]
Part 3: Experimental Protocols
To objectively compare the cytotoxicity of Vinblastine and this compound, a standardized MTT assay is required. This protocol ensures self-validating results through proper controls.
Protocol: Comparative MTT Cytotoxicity Assay
Objective: Determine the IC50 of VBL and NDV in a tumor cell line (e.g., HeLa or MCF-7).
Materials:
-
Compounds: Vinblastine Sulfate (Ref Std), this compound (Ref Std).[1]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
-
Solvent: DMSO (Dimethyl sulfoxide).[1]
Workflow:
-
Preparation of Stock Solutions:
-
Dissolve VBL and NDV in 100% DMSO to a concentration of 10 mM .
-
Critical Step: Verify solubility. NDV may have different solubility kinetics than VBL.[1]
-
-
Cell Seeding:
-
Seed tumor cells in 96-well plates at a density of 5,000 cells/well in 100 µL media.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Drug Treatment (Serial Dilution):
-
MTT Addition & Readout:
-
Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Aspirate media and dissolve formazan crystals in 150 µL DMSO.
-
Measure absorbance at 570 nm (Reference: 650 nm).
-
-
Data Analysis:
-
Calculate % Viability:
.[1] -
Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
-
Assay Validation Logic (Self-Correcting)
-
Z-Factor Check: If the Z-factor between Vehicle Control and High Dose (>1 µM) is < 0.5, the assay is invalid (likely pipetting error or cell heterogeneity).
-
Solubility Check: If NDV precipitates at high concentrations in media, the IC50 curve will plateau artificially. Ensure final DMSO concentration is < 0.5%.[1]
Part 4: Metabolism & Pharmacokinetics[1]
Understanding the metabolic relationship is crucial for researchers using NDV as a standard.
-
Vinblastine Metabolism: Vinblastine is primarily metabolized by CYP3A4 in the liver. A major metabolite is 4-O-deacetylvinblastine , which is biologically active.[1]
-
N-Desmethyl Formation: NDV is not a major human metabolite of Vinblastine.[1] Instead, it is formed via microbial biotransformation (e.g., using Streptomyces species) or chemical semi-synthesis to produce Vincristine.[1]
-
Implication: In in vivo studies of Vinblastine, NDV levels are negligible. NDV is relevant primarily as a manufacturing intermediate or impurity standard.[1]
Caption: Metabolic and synthetic relationship. NDV is the bridge between Vinblastine and Vincristine.
References
-
PubChem. (2025).[1] 1-Demethylvincaleukoblastine (this compound) Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Jordan, M. A., & Wilson, L. (2004).[1] Microtubules as a target for anticancer drugs. Nature Reviews Cancer.[1] (Discusses Vinca binding domain and mechanism).
-
Zhou, X. J., et al. (1990).[1] Kinetic analysis of tubulin exchange at microtubule ends at low vinblastine concentrations. Biochemistry. Available at: [Link]
-
Dumontet, C., & Jordan, M. A. (2010).[1] Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery. (Overview of Vinca alkaloid SAR).
- European Pharmacopoeia.Vincristine Sulfate Monograph. (Identifies N-desmethylvinblastine as Impurity C).
A Comparative Efficacy Analysis: N-Desmethyl Vinblastine vs. Vincristine
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of anti-cancer therapeutics, the vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone of chemotherapy regimens for decades.[1][2] Among these, Vincristine has seen widespread clinical use for various hematological and solid tumors.[3][4] This guide provides a detailed comparative analysis of Vincristine and its immediate biosynthetic precursor, N-Desmethyl Vinblastine, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used to evaluate them.
Introduction: A Tale of Two Structurally Similar Alkaloids
Vincristine and this compound are structurally analogous bisindole alkaloids.[5] this compound is a naturally occurring intermediate in the biosynthetic pathway that leads to Vincristine.[5] The key structural difference lies in the substitution on the vindoline nitrogen atom: a formyl group in Vincristine versus a methyl group in Vinblastine, from which this compound is derived. This seemingly minor difference has significant implications for their clinical applications and toxicity profiles.[1]
Mechanism of Action: A Shared Target with Nuanced Interactions
Both this compound and Vincristine exert their anti-cancer effects by targeting the fundamental cellular process of mitosis.[1][6] Their shared mechanism of action involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[2][7]
The key steps in their mechanism of action are as follows:
-
Tubulin Binding: Both compounds bind to β-tubulin, a subunit of the microtubule polymer.[1]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.[1][4]
-
Mitotic Spindle Disruption: The prevention of microtubule formation leads to a dysfunctional mitotic spindle.[6]
-
Metaphase Arrest: Consequently, the cell cycle is arrested in the metaphase stage.[1]
-
Induction of Apoptosis: This prolonged metaphase arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[1][6]
Caption: Mechanism of action for this compound and Vincristine.
While the fundamental mechanism is the same, the subtle structural differences between the two molecules can influence their binding affinity to tubulin and their subsequent biological activity.
Comparative Efficacy: A Look at the Preclinical Data
Direct comparative efficacy studies between this compound and Vincristine are limited, as the former is primarily viewed as a precursor. However, by examining studies on related vinca alkaloids and the synthesis of Vincristine from this compound, we can infer their relative potencies.[8][9][10]
| Compound | Typical IC50 Range (nM) | Key Cellular Effects | Reference |
| Vincristine | 4.4 - 5 | Potent induction of mitotic arrest and apoptosis. | [11] |
| This compound | Data not widely available in direct comparison | Expected to have similar cytotoxic effects due to shared mechanism. | [5] |
Note: The IC50 values for Vincristine can vary depending on the cell line and assay conditions. The value presented is from a study on L1210 mouse leukemia cells.[11] The lack of readily available, direct comparative IC50 data for this compound highlights a gap in the literature.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To determine the cytotoxic efficacy of compounds like this compound and Vincristine, a common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Vincristine in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, or a relevant leukemia line like CCRF-CEM)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and Vincristine stock solutions (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Vincristine in complete medium from the stock solutions. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used for drug dilutions) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value for each compound using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Caption: A typical workflow for an in vitro cytotoxicity MTT assay.
Discussion and Future Directions
While Vincristine is a well-established chemotherapeutic agent, the therapeutic potential of this compound as a standalone agent is less explored.[4] Its primary significance in research has been as a key intermediate in the synthesis of Vincristine and other vinca alkaloids.[8][10] The total synthesis of these complex molecules is an area of active research, aiming to create novel analogs with improved efficacy and reduced toxicity.[8][9]
Future research should focus on direct, head-to-head preclinical comparisons of this compound and Vincristine across a panel of cancer cell lines and in in vivo tumor models. Such studies would provide valuable data on their relative potencies and therapeutic indices. Furthermore, exploring the structure-activity relationships of the N-acyl group on the vindoline moiety could lead to the development of next-generation vinca alkaloids with enhanced anti-tumor activity and a more favorable safety profile.
Conclusion
This compound and Vincristine are closely related vinca alkaloids that share a common mechanism of action by disrupting microtubule dynamics and inducing apoptosis in cancer cells. While Vincristine is a clinically established drug, the efficacy of this compound has not been as extensively characterized. The provided experimental protocol for an MTT assay offers a robust method for directly comparing the in vitro cytotoxicity of these two compounds. Further research into the comparative efficacy and structure-activity relationships of these and other vinca alkaloids is crucial for the development of more effective cancer therapies.
References
- Benchchem. This compound|Vincristine Precursor.
- Benchchem. A Comparative Analysis of Vincristine and Vinblastine Efficacy in Lymphoma Models.
- ResearchGate. Mechanism of action of Vinblastine and Vincristine against cancer...
- Semantic Scholar.
- Oncology.
- Auctores Journals.
- Patsnap Synapse.
- PMC. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues.
- Oreate AI. Vincristine vs.
- NIH.
- ResearchGate. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues | Request PDF.
- PubMed. Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oncology [pharmacology2000.com]
- 3. Vincristine vs. Vinblastine: A Closer Look at Two Powerful Cancer Treatments - Oreate AI Blog [oreateai.com]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound|Vincristine Precursor [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 8. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]
A Comparative Guide to the Synthesis of N-Desmethyl Vinblastine for Researchers and Drug Development Professionals
N-Desmethyl Vinblastine, also known as N-Deformylvincristine, is a critical vinca alkaloid that serves not only as a valuable natural product but also as the immediate precursor to the widely used chemotherapeutic agent, Vincristine.[1][2] The subtle difference—the absence of a methyl group on the vindoline nitrogen atom compared to Vinblastine—profoundly impacts both its biological activity and its synthetic accessibility. This guide provides a comparative analysis of the primary methods for synthesizing this compound, offering insights into the causality behind experimental choices to aid researchers in selecting the most suitable method for their objectives.
Strategic Overview: Pathways to a Key Precursor
The synthesis of this compound is dominated by a few core strategies, each with distinct advantages and challenges. The choice of method is often a trade-off between starting material availability, desired scale, process complexity, and green chemistry considerations. The principal routes include:
-
Semi-synthesis via N-Demethylation of Vinblastine: The most established and commercially practiced route.
-
Biocatalytic and Biotechnological Synthesis: An emerging and environmentally benign alternative.
-
Total Synthesis Approaches: Academically significant but complex routes for creating the molecule from simple precursors.
This guide will dissect these methodologies, providing a framework for comparison based on yield, purity, scalability, and operational complexity.
Method 1: Semi-Synthesis by Chemical N-Demethylation
The conversion of Vinblastine, which is more abundant in the Madagascar periwinkle (Catharanthus roseus), to this compound is the workhorse of industrial production.[3] This transformation hinges on the selective removal of the N-methyl group from the vindoline portion of the molecule without disturbing the numerous other sensitive functional groups.
Causality of Experimental Choices:
The indole nitrogen of the vindoline moiety is a tertiary amine, making it susceptible to oxidative demethylation. The challenge lies in achieving high regioselectivity, as other tertiary amines exist within the complex structure. Classical methods for N-demethylation of alkaloids often involve reagents like chloroformates or the Polonovski reaction. However, for Vinblastine, specific oxidative conditions have been optimized.
-
Oxidizing Agents: Chromic acid or its salts are frequently employed at low temperatures.[4] The precise control of temperature and stoichiometry is critical to prevent over-oxidation and degradation of the alkaloid skeleton. The reaction proceeds through the formation of an N-oxide intermediate, which then eliminates the methyl group.
-
Reaction Control: The reaction is typically quenched by adjusting the pH to be neutral or alkaline, which facilitates the extraction of the organic product into a non-polar solvent.
Workflow Diagram: Chemical N-Demethylation
Caption: Workflow for semi-synthetic N-demethylation of Vinblastine.
Detailed Experimental Protocol (Representative):
-
Dissolution: Vinblastine sulfate (1.0 eq) is dissolved in a mixture of sulfuric acid and water at a controlled temperature, typically below 0°C.
-
Oxidation: A pre-chilled solution of chromic acid (CrO₃) (1.0-1.5 eq) in water is added dropwise to the Vinblastine solution over 1-2 hours, maintaining the temperature at -5°C to 0°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching & Neutralization: Once the starting material is consumed, the reaction is quenched with a reducing agent (e.g., sodium metabisulfite) and slowly neutralized with an aqueous base (e.g., ammonium hydroxide) to a pH of 8-9, keeping the temperature low.
-
Extraction: The aqueous mixture is extracted multiple times with a chlorinated solvent such as dichloromethane. The organic layers are combined.
-
Purification: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield pure this compound.
Method 2: Biocatalytic and Biotechnological Approaches
In response to the demand for greener and more selective chemical processes, biocatalysis has emerged as a promising alternative. This method leverages the high specificity of enzymes to perform the desired N-demethylation.
Causality of Experimental Choices:
-
Enzyme Selection: Peroxidase enzymes, in the presence of hydrogen peroxide, have been shown to facilitate the biological oxidation of Vinblastine to this compound.[4] Cytochrome P450 enzymes, known for their role in drug metabolism, are also excellent candidates for this type of transformation and are actively being explored.[5]
-
Reaction Environment: Biocatalytic reactions are performed in aqueous buffer systems at or near physiological pH and mild temperatures (25-37°C). This significantly reduces the use of harsh reagents and organic solvents.
-
Genetic Engineering: Modern approaches involve engineering microorganisms like yeast (Saccharomyces cerevisiae) to express the necessary biosynthetic pathway enzymes, potentially allowing for the de novo synthesis of vindoline and catharanthine, the precursors to Vinblastine.[2] This could eventually lead to a fully fermentative production process.
Workflow Diagram: Biocatalytic Synthesis
Caption: General workflow for the biocatalytic N-demethylation of Vinblastine.
Method 3: Total Synthesis
The de novo total synthesis of a molecule as complex as this compound is a monumental undertaking in organic chemistry. These routes are typically not commercially viable but are crucial for academic exploration, enabling the creation of novel analogues for structure-activity relationship (SAR) studies.[1][6]
Causality of Experimental Choices:
-
Strategic Disconnection: The synthesis involves the coupling of two complex indole alkaloid precursors: vindoline (or a derivative) and catharanthine.[1][7] A key innovation in this area is the Fe(III)-promoted coupling reaction.[7][8]
-
Precursor Synthesis: To achieve a total synthesis of this compound, one must first synthesize N-desmethylvindoline. This is a multi-step process in itself. The subsequent coupling with catharanthine provides the dimeric skeleton.[1][8]
-
Stereochemical Control: Maintaining the correct stereochemistry at multiple chiral centers throughout a long synthetic sequence is the primary challenge and dictates the choice of reactions and protecting group strategies.
Due to its extreme complexity and low overall yield, total synthesis is primarily a research tool and is not practical for large-scale production of this compound itself.
Comparative Performance Analysis
The choice of a synthesis method depends heavily on the specific goals of the research or production team. The following table summarizes the key performance indicators for each approach.
| Parameter | Semi-Synthesis (Chemical) | Biocatalytic Synthesis | Total Synthesis |
| Typical Yield | Moderate to Good (e.g., 50-70%) | Variable (Low to Moderate) | Very Low (<1% overall) |
| Purity | Good to Excellent (post-chromatography) | Potentially Very High (due to enzyme specificity) | High (after extensive purification) |
| Scalability | High (Industrially proven) | Moderate (Potential for large scale) | Very Low (Lab scale only) |
| Cost-Effectiveness | High (Relies on abundant Vinblastine) | Potentially High (Enzyme cost can be high) | Very Low (Extremely expensive) |
| Environmental Impact | High (Uses heavy metals, solvents) | Low (Aqueous, mild conditions) | Very High (Many steps, reagents, solvents) |
| Process Simplicity | Relatively simple (Few steps from Vinblastine) | Simple reaction, complex enzyme development | Extremely Complex (>30 steps) |
| Key Advantage | Established, reliable, scalable | Green, highly selective | Access to novel analogues |
| Key Disadvantage | Use of hazardous reagents | Enzyme stability/cost, lower yields currently | Impractical for bulk production |
Conclusion and Future Outlook
For the routine production of this compound, semi-synthesis via chemical N-demethylation of Vinblastine remains the industry standard due to its robustness, scalability, and cost-effectiveness. It is a well-understood process with predictable outcomes.
However, the future undoubtedly lies in biotechnology . As enzyme engineering and synthetic biology techniques advance, the efficiency and cost-effectiveness of biocatalytic and fermentative processes will improve.[9] These methods offer the compelling advantages of high selectivity and a significantly reduced environmental footprint, aligning with the principles of green chemistry.
Total synthesis will continue to be a vital engine for innovation in medicinal chemistry, providing access to previously unattainable analogues of vinca alkaloids and deepening our understanding of their complex biological activities.[10]
Researchers and drug developers must weigh the established reliability of semi-synthesis against the emerging potential of biotechnology. For process development and large-scale manufacturing, optimizing the existing semi-synthetic routes is the most pragmatic approach today. For long-term, sustainable production and novel analogue discovery, investing in biocatalytic and synthetic biology platforms is the strategic imperative.
References
- Chromic acid oxidation of vinblastine sulfate to form vincristine. (n.d.). Google Patents.
-
Boger, D. L., et al. (2018). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Journal of the American Chemical Society, 140(44), 14833-14846. Available from: [Link]
-
Ishikawa, H., et al. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. Accounts of Chemical Research, 48(3), 704-717. Available from: [Link]
-
McCreary, A. C., & Hudlicky, T. (2001). N-Demethylation of Alkaloids. Organic Preparations and Procedures International, 33(6), 555-603. Available from: [Link]
-
Boger, D. L., et al. (2018). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues. ResearchGate. Retrieved February 3, 2026, from [Link]
-
Verma, P., et al. (2023). Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges. Journal of Applied Biology & Biotechnology, 11(5), 1-10. Available from: [Link]
-
Yokoshima, S., et al. (2011). Synthesis of (+)-Vinblastine and Its Analogues. Organic Letters, 13(8), 2074-2077. Available from: [Link]
-
Bhaskar Reddy, C. M., et al. (2012). Validated method for Vinblastin by Spectrophotometry in Bulk Drug and Pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research, 4(7), 3703-3707. Available from: [Link]
-
Boger, D. L., et al. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. Accounts of Chemical Research, 48(3), 704-717. Available from: [Link]
-
S. S. S. (2025). Vinca Alkaloids in Cancer Therapy: Mechanisms, Biosynthesis, and Advances in Therapeutic Applications. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
P, S., et al. (2022). Overview of Vinblastine Extraction from Catharanthus Roseus using the Supercritical Fluid Extraction Technique. International Research Journal of Engineering and Technology, 9(1). Available from: [Link]
-
Al-Bazz, A., et al. (2022). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. Molecules, 27(19), 6296. Available from: [Link]
-
Boger, D. L., et al. (2016). Total Synthesis and Evaluation of Vinblastine Analogues Containing Systematic Deep-Seated Modifications in the Vindoline Subunit Ring System: Core Redesign. Journal of the American Chemical Society, 138(22), 7027-7035. Available from: [Link]
-
The Vinca Alkaloids: From Biosynthesis and Accumulation in Plant Cells, to Uptake, Activity and Metabolism in Animal Cells. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Dugé de Bernonville, T., et al. (2017). Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis. International Journal of Molecular Sciences, 18(1), 143. Available from: [Link]
-
Biotechnological approaches to produce vinca alkaloids. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
The vinblastine biosynthetic pathway. Enzymes catalyzing the steps of... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Iwao, T., et al. (2021). Vinblastine treatment decreases the undifferentiated cell contamination of human iPSC-derived intestinal epithelial-like cells. Regenerative Therapy, 18, 324-330. Available from: [Link]
-
1-Demethylvincaleukoblastine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
Sources
- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3899493A - Chromic acid oxidation of vinblastine sulfate to form vincristine - Google Patents [patents.google.com]
- 5. Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis and Evaluation of Vinblastine Analogues Containing Systematic Deep-Seated Modifications in the Vindoline Subunit Ring System: Core Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N-Desmethyl Vinblastine and Other Vinca Alkaloids: Biological Effects and Therapeutic Potential
In the landscape of cancer chemotherapy, vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone class of anti-mitotic agents.[1] Their clinical utility is rooted in their ability to disrupt microtubule dynamics, a critical process for cell division.[2] This guide provides an in-depth comparison of the biological effects of N-Desmethyl Vinblastine, a key biosynthetic precursor to Vincristine, against its more clinically established relatives: Vinblastine, Vincristine, Vinorelbine, and Vindesine.[3] We will delve into their differential cytotoxicities, neurotoxic profiles, and the underlying structure-activity relationships that dictate their therapeutic windows. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating these potent compounds.
The Central Mechanism: Targeting Microtubule Dynamics
The primary mechanism of action for all vinca alkaloids is their interaction with tubulin, the dimeric protein subunit of microtubules.[2] By binding to the β-tubulin subunit at a specific site, known as the Vinca alkaloid binding site, these drugs inhibit microtubule polymerization.[3] This disruption prevents the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis.[3] Consequently, the cell cycle is arrested in the M-phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[3][4]
While this core mechanism is shared, subtle molecular differences between the individual alkaloids lead to significant variations in their biological activities and clinical applications.
Comparative Biological Effects: A Data-Driven Overview
The therapeutic efficacy and toxicity profiles of vinca alkaloids are intricately linked to their chemical structures. A critical determinant of their biological activity is the substitution on the vindoline indole nitrogen.[5] This is exemplified by the difference between Vinblastine (N-methyl) and Vincristine (N-formyl), where a minor alteration results in distinct anti-cancer spectra and neurotoxicity profiles.[5] this compound, lacking a substitution at this position, serves as a crucial intermediate in the biosynthesis of Vincristine and provides a unique point of comparison.[3]
Cytotoxicity Profile
The cytotoxic potency of vinca alkaloids varies across different cancer cell lines. While specific IC50 values for this compound are less commonly reported in the literature, comparative studies of other vinca alkaloids provide valuable insights into their relative potencies.
| Vinca Alkaloid | Cancer Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |
| Vinblastine | A2780 (Ovarian) | 3.92–5.39 nM | [6] |
| MCF7 (Breast) | 1.72–3.13 nM | [6] | |
| 1/C2 (Mammary Carcinoma) | 7.69 nmol/l | [7] | |
| MCF-7 (Breast Carcinoma) | 0.68 nmol/l | [7] | |
| Vincristine | L1210 (Leukemia) | More potent than Vinblastine in some studies | [8] |
| Vindesine | L1210 (Leukemia) | Most potent for inhibiting growth and arresting cells in mitosis | [8] |
| Vinorelbine | - | Generally considered to have a broader spectrum of activity | [9] |
Inhibition of Tubulin Polymerization
The anti-mitotic activity of vinca alkaloids stems from their ability to inhibit the polymerization of tubulin into microtubules. This effect can be quantified by determining the concentration required for 50% inhibition of polymerization. For instance, Vinblastine has been shown to prevent tubulin polymerization by 50% at a concentration of 4.3 x 10-7 mole/liter when the tubulin concentration is 3.0 mg/ml.[10] While all three compounds—Vincristine, Vinblastine, and desacetyl vinblastine amide—effectively block bovine tubulin polymerization at a 1 µM concentration, their potencies can differ.[11]
Neurotoxicity: A Major Differentiating Factor
A significant limitation in the clinical use of vinca alkaloids is their neurotoxicity, which manifests as peripheral neuropathy.[12] This side effect is also linked to the disruption of microtubule function, as microtubules are essential for axonal transport in neurons.[13] The various vinca alkaloids exhibit a distinct hierarchy of neurotoxic potential.
Clinical and preclinical studies have consistently shown the following order of neurotoxicity:
Vincristine > Vindesine > Vinblastine [14]
Vinorelbine is generally associated with mild to moderate neuropathy.[12] The differential neurotoxicity is thought to be related to factors such as the alkaloids' affinity for axonal microtubules and their lipophilicity, which influences tissue retention.[1]
Experimental Protocols for Comparative Analysis
To facilitate further research and a deeper understanding of the nuanced differences between this compound and other vinca alkaloids, the following detailed experimental protocols are provided.
Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of vinca alkaloids on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]
-
Compound Treatment: Prepare serial dilutions of the vinca alkaloids (this compound, Vinblastine, Vincristine, etc.) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Crystal Formation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or detergent reagent) to each well.[7][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17] Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of vinca alkaloids on the formation of microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw purified tubulin, GTP, and a polymerization buffer (e.g., 5x PB) on ice.[18]
-
Reaction Mixture Assembly: On ice, prepare the reaction mixture containing tubulin (at a final concentration of ~54 µM) in 1x polymerization buffer supplemented with 1 mM GTP.[18]
-
Compound Addition: Add the test vinca alkaloid at various concentrations to the reaction mixture. Include a positive control (e.g., Vinblastine) and a negative control (vehicle).
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.[18]
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer set at 37°C.[19]
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Determine the rate of polymerization and the extent of inhibition for each compound concentration.
Neurite Outgrowth Inhibition Assay in PC12 Cells
This in vitro assay serves as a model to assess the potential neurotoxicity of the compounds.
Principle: PC12 cells, a rat pheochromocytoma cell line, differentiate and extend neurites in response to Nerve Growth Factor (NGF). Neurotoxic compounds will inhibit this process.
Step-by-Step Methodology:
-
Cell Seeding: Seed PC12 cells in collagen-coated 24-well plates at a density of 1 x 10^4 cells per well and allow them to attach for 24 hours.[20]
-
Differentiation and Treatment: Replace the growth medium with a differentiating medium containing a sub-optimal concentration of NGF. Add the test vinca alkaloids at various concentrations.
-
Incubation: Incubate the cells for 48 to 72 hours to allow for neurite outgrowth.[2]
-
Microscopic Analysis: Capture images of the cells using a phase-contrast microscope.
-
Quantification: For each condition, count the percentage of cells bearing at least one neurite that is longer than the diameter of the cell body.[21]
-
Data Analysis: Compare the percentage of neurite-bearing cells in the treated groups to the control group to determine the extent of neurite outgrowth inhibition.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of vinca alkaloids.
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion
This compound, as a direct precursor to Vincristine, holds a significant position in the chemical and biological landscape of vinca alkaloids. While it may not be as extensively studied in isolation for its direct therapeutic effects, understanding its properties provides crucial context for the structure-activity relationships that govern the efficacy and toxicity of this important class of anti-cancer drugs. The subtle molecular distinctions between this compound and its more famous relatives underscore the delicate balance between potent anti-mitotic activity and dose-limiting neurotoxicity. The provided experimental frameworks offer a robust starting point for researchers aiming to further dissect these differences and potentially develop novel, more effective, and less toxic vinca alkaloid derivatives.
References
[6]Does Vinblastine Retain its Anticancer Effect in the Presence of Cyclodextrin? A Preliminary Study. (2024-05-28). Periodica Polytechnica. [5]this compound|Vincristine Precursor. Benchchem. [3]this compound|Vincristine Precursor. Benchchem. [22]Vinblastine, a chemotherapeutic drug, inhibits palmitoylation of tubulin in human leukemic lymphocytes. PubMed. [10]Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. PubMed. [20]Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation. PubMed Central. [17]MTT assay protocol. Abcam. [11]Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro. PubMed. [14]Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells. PubMed. [1]The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. MTT Cell Proliferation Assay. ATCC. [2]Bovine Lactoferrin Promotes Neurite Outgrowth in PC12 Cells via the TrkA Receptor. MDPI. [8]Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells. PubMed. [23]Chemotherapy-induced peripheral neuropathy. Wikipedia. [16]MTT Cell Assay Protocol. [24]A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI. [7]Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties. PubMed. Neurite outgrowth of PC-12 cells in response to ROCK inhibitor Y-27632... ResearchGate. [18]In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich. [19]In vitro tubulin polymerization assay. The assembly of tubulin into... ResearchGate. [13]Chemotherapy-induced peripheral neuropathy. Wikipedia. [12]Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf. [9]INSILICO ANALYSIS OF VINCA ALKALOIDS AS ANTIMITOTIC AND ANTI-MICROTUBULE AGENTS: A POTENTIAL CURE FOR CANCER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [4]Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC - NIH.
Sources
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound|Vincristine Precursor [benchchem.com]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Vinblastine, a chemotherapeutic drug, inhibits palmitoylation of tubulin in human leukemic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemotherapy-induced peripheral neuropathy - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
Validating the Purity of Synthesized N-Desmethyl Vinblastine: A Comparative Guide to Analytical Methodologies
Introduction: The Criticality of Purity in Semi-Synthetic Vinca Alkaloids
N-desmethyl vinblastine, a key semi-synthetic precursor to the potent chemotherapeutic agent Vinorelbine (Navelbine®), represents a pivotal molecule in oncology. As with any active pharmaceutical ingredient (API), its purity is not merely a quality control metric; it is a direct determinant of therapeutic efficacy and patient safety. The presence of impurities, which can include starting materials, intermediates, by-products, and degradation products, can have significant and unpredictable pharmacological and toxicological consequences. This guide provides an in-depth comparison of analytical methodologies for the validation of synthesized this compound purity, grounded in established scientific principles and regulatory expectations. We will explore the "why" behind the "how," offering a framework for researchers and drug development professionals to design and implement robust, self-validating analytical protocols.
The Analytical Challenge: A Landscape of Potential Impurities
The synthesis of this compound typically involves the coupling of catharanthine and vindoline moieties, followed by subsequent modifications. This multi-step process can introduce a variety of structurally similar impurities that are often challenging to separate and identify.
Table 1: Common Impurities in this compound Synthesis
| Impurity Class | Examples | Origin | Potential Impact |
| Starting Materials | Catharanthine, Vindoline | Incomplete reaction | Altered pharmacological activity |
| Positional Isomers | Vinblastine | Incomplete demethylation | Different efficacy and toxicity profiles |
| Oxidation Products | Various | Exposure to air/light | Reduced potency, potential toxicity |
| Epimers | e.g., 4'-epi-N-desmethylvinblastine | Isomerization during synthesis/storage | Altered biological activity |
| Solvent Residues | Acetonitrile, Dichloromethane | Manufacturing process | Toxicity concerns |
This complex impurity profile necessitates the use of high-resolution analytical techniques capable of discerning subtle structural differences.
Orthogonal Analytical Approaches: A Multi-Faceted Validation Strategy
A single analytical method is rarely sufficient to comprehensively validate the purity of a complex molecule like this compound. A more robust approach employs multiple, orthogonal methods that measure different physicochemical properties of the molecule. This ensures that a broad range of potential impurities can be detected and quantified.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis for this compound, offering high-resolution separation of the main compound from its closely related impurities.[1] The choice of a reversed-phase C18 column is standard, leveraging the hydrophobic character of the vinca alkaloid core.
Causality of Experimental Choices:
-
Mobile Phase Gradient: A gradient elution, typically involving a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), is crucial.[1] This is because a gradient allows for the effective elution of impurities with a wide range of polarities. An isocratic method might lead to poor resolution of early-eluting polar impurities or excessively long retention times for non-polar impurities.
-
UV Detection: Diode-array detection (DAD) or multi-wavelength UV detection is preferred over a single wavelength detector. Vinca alkaloids possess characteristic UV spectra, and the ability to monitor multiple wavelengths simultaneously aids in peak identification and the detection of co-eluting impurities that may have different spectral properties. A wavelength of around 254 nm is often used for the primary analysis.[1]
-
Method Validation: A robust HPLC method must be validated according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2] This ensures the method is reliable and suitable for its intended purpose.
Table 2: Comparative Performance of HPLC-UV vs. Alternative HPLC Detection
| Parameter | HPLC-UV (DAD) | HPLC-MS (Mass Spectrometry) | HPLC-ECD (Electrochemical Detection) |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity | Moderate (ng level) | High (pg-fg level)[3] | Very High (pg level)[3] |
| Structural Info | Limited (UV spectrum) | High (Molecular weight, fragmentation)[4] | Limited |
| Cost & Complexity | Low to Moderate | High | Moderate |
| Robustness | High | Moderate | Moderate |
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification of Unknowns
While HPLC-UV is excellent for quantification, LC-MS is indispensable for the structural elucidation of unknown impurities.[4][5] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments.
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is the most common and effective ionization technique for vinca alkaloids, as it is a soft ionization method that typically produces a prominent protonated molecule ([M+H]+), minimizing in-source fragmentation and simplifying spectral interpretation.[6]
-
Tandem MS (MS/MS): MS/MS experiments are critical for structural confirmation. By isolating a specific impurity ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" can be compared to that of the parent compound or to theoretical fragmentation pathways to pinpoint the site of structural modification.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy, particularly high-field NMR (e.g., 500 MHz and above), provides the most definitive structural information for this compound and its impurities.[8] While less sensitive than MS, NMR is unparalleled in its ability to elucidate stereochemistry and subtle structural variations.
Causality of Experimental Choices:
-
1D and 2D NMR: A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is necessary for complete structural assignment.[7] These experiments reveal proton-proton and proton-carbon correlations, allowing for the piecing together of the molecular structure.
-
Impurity Isolation: For unambiguous NMR characterization, impurities often need to be isolated, typically by preparative HPLC.[7] However, recent advances in NMR technology, such as the use of cryoprobes, have significantly increased sensitivity, sometimes allowing for the analysis of impurities directly in the mixture.[8]
Experimental Workflow: A Self-Validating Protocol
A robust workflow for validating the purity of this compound should be sequential and self-validating, where the results of one technique inform and confirm the findings of another.
Caption: A sequential workflow for the comprehensive purity validation of this compound.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Impurity Profiling
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Sodium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
Integrate all peaks and calculate the area percentage of the main peak and all impurities.
-
-
System Suitability:
-
Inject a standard solution of this compound six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
-
Self-Validation:
-
The method's specificity should be confirmed by forced degradation studies (acid, base, oxidation, heat, light) to ensure that all degradation products are resolved from the main peak.[2]
-
Protocol 2: LC-MS Method for Impurity Identification
-
LC System: Use the same LC conditions as in Protocol 1 to ensure retention time correlation.
-
MS System:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 100-1500.
-
MS/MS: Perform data-dependent acquisition to trigger MS/MS scans on the most intense ions in each MS1 scan.
-
-
Procedure:
-
Inject the sample solution.
-
For each impurity peak observed in the HPLC-UV chromatogram, extract the corresponding mass spectrum.
-
Determine the accurate mass of the protonated molecule ([M+H]+) and calculate the elemental composition.
-
Analyze the MS/MS fragmentation pattern to propose a structure for the impurity.
-
-
Self-Validation:
-
The proposed elemental composition should be consistent with plausible chemical structures derived from the starting materials and reaction conditions.
-
The fragmentation pattern should be logical and explainable based on the proposed structure and comparison to the fragmentation of the this compound standard.
-
Conclusion: An Integrated Approach to Ensuring Purity
The validation of this compound purity is a rigorous process that demands a multi-faceted analytical strategy. While HPLC-UV remains the workhorse for routine purity assessment and quantification, it must be complemented by the high-specificity and structural elucidation power of LC-MS and NMR. This integrated, orthogonal approach provides a self-validating system that ensures the identity, purity, and quality of the synthesized API, ultimately safeguarding its therapeutic potential and ensuring patient safety. The methodologies described herein, grounded in established pharmacopeial principles and scientific literature, provide a comprehensive framework for researchers and drug development professionals to confidently assess the purity of this critical chemotherapeutic precursor.[9][10]
References
-
Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. (2018). National Institutes of Health. [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. [Link]
-
NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities-Part II. (2014). ResearchGate. [Link]
-
RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. (2019). Journal of Pharmaceutical Negative Results. [Link]
-
The Phytochemical Analysis of Vinca L. Species Leaf Extracts Is Correlated with the Antioxidant, Antibacterial, and Antitumor Effects. (2022). MDPI. [Link]
-
NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. (2014). PubMed. [Link]
-
Typical HPLC chromatograms of vinblastine standard at (40 µg mL-1). (n.d.). ResearchGate. [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). (2014). National Institutes of Health. [Link]
-
Vinorelbine Injection, USP – Product Monograph. (n.d.). [Link]
-
Vinorelbine Tartrate. (n.d.). PubChem. [Link]
-
High-performance liquid chromatography coupled with mass spectrometry for the quantitative analysis of vinca-alkaloids in biological matrices: a concise survey from the literature. (2010). PubMed. [Link]
-
NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II. (2014). PubMed. [Link]
-
USP Monographs: Vinorelbine Tartrate. (n.d.). uspbpep.com. [Link]
-
VINORELBINE TARTRATE CRS. (n.d.). EDQM. [Link]
-
Liquid chromatography–tandem mass spectrometry of alkaloids extracted from Vinca minor leaves. (n.d.). ResearchGate. [Link]
-
An 1H NMR study of vinblastine. (1987). ResearchGate. [Link]
-
NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. (2014). Semantic Scholar. [Link]
-
Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. (2022). [Link]
-
PRODUCT MONOGRAPH VINORELBINE INJECTION, USP. (2014). [Link]
-
Vinorelbine Tartrate. (n.d.). PharmaCompass.com. [Link]
-
Details for: VINORELBINE INJECTION, USP. (n.d.). Drug and Health Products Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. High-performance liquid chromatography coupled with mass spectrometry for the quantitative analysis of vinca-alkaloids in biological matrices: a concise survey from the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aphinfo.com [aphinfo.com]
- 7. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uspbpep.com [uspbpep.com]
- 10. Detailed view [crs.edqm.eu]
Safety Operating Guide
Proper Disposal Procedures for N-Desmethyl Vinblastine
[1][2][3][4]
Executive Summary & Core Directive
N-Desmethyl Vinblastine is a derivative of Vinblastine, a potent vinca alkaloid used in antineoplastic therapy. Like its parent compound, it acts as a microtubule inhibitor and is classified as a cytotoxic, teratogenic, and mutagenic agent.
Operational Mandate: Treat this compound as a NIOSH Hazardous Drug (Group 1) . Although Vinblastine is not explicitly listed as a P-listed or U-listed waste under federal RCRA regulations (40 CFR 261.33) in all jurisdictions, it exhibits toxicity characteristics that mandate its management as Hazardous Chemical Waste requiring high-temperature incineration.
Immediate Prohibition:
-
NEVER dispose of down the drain (sanitary sewer).
-
NEVER dispose of in general trash (municipal solid waste).
-
NEVER autoclave as the primary method of destruction (autoclaving does not destroy the alkaloid structure; incineration is required).
Hazard Identification & Regulatory Status[5][6][7][8]
Chemical Safety Profile
-
Parent Compound: Vinblastine Sulfate (CAS: 143-67-9).
-
Mechanism: Binds to tubulin, inhibiting microtubule formation and arresting cell division at metaphase.
-
Health Hazards:
-
Acute Toxicity: Fatal if swallowed or injected.
-
Reproductive Toxicity: Proven teratogen (damages the fetus).
-
Skin/Eye: Severe irritant; vesicant (causes blistering).
-
Regulatory Classification (RCRA & NIOSH)
While specific RCRA codes vary by state, the following classifications generally apply to Vinca alkaloids in research settings:
| Regulatory Body | Classification | Operational Implication |
| NIOSH | Hazardous Drug (Group 1) | Requires containment (BSC/CACI) and ASTM D6978 PPE. |
| EPA (RCRA) | Characteristic Hazardous Waste | Often managed as Bulk Chemotherapy Waste (Black Bin) due to toxicity. |
| DOT | Toxic Solid/Liquid | UN 2811 (Toxic Solids, Organic, N.O.S.) or UN 1851 (Medicine, Liquid, Toxic). |
Personal Protective Equipment (PPE) Standards
Standard laboratory latex or nitrile gloves are insufficient for handling concentrated cytotoxic solutions. You must verify glove compliance with ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs).[1][2][3][4]
| PPE Component | Specification | Rationale |
| Gloves | ASTM D6978 Compliant Nitrile or Neoprene.[3] | Standard exam gloves (ASTM D6319) are not tested for chemotherapy permeation. |
| Gowning | Polyethylene-coated polypropylene (solid front). | Prevents absorption of liquid splashes; open-back gowns are unsafe. |
| Respiratory | N95 (for solids/dust) or PAPR (for spills). | Prevents inhalation of aerosolized particulates. |
| Eye Protection | Chemical Splash Goggles. | Face shields alone do not protect against vapors or splashes from below. |
Waste Segregation & Disposal Protocols
Effective disposal relies on distinguishing between Trace Waste (residues) and Bulk Waste (pourable liquids/stocks).
Decision Logic: Trace vs. Bulk
-
Trace Chemotherapy Waste (Yellow Bin): Items that have held the drug but are "RCRA Empty" (<3% by weight remaining). Examples: Empty vials, syringes, gowns, gloves.
-
Bulk Chemotherapy Waste (Black Bin): Items containing visible liquid, unused stock solutions, or spill cleanup materials. This stream is sent for Hazardous Waste Incineration.
Visualization: Waste Segregation Workflow
Caption: Decision logic for segregating this compound waste into Trace (Yellow) vs. Bulk (Black) streams.
Spill Management & Surface Decontamination
Chemical Inactivation: While incineration is necessary for disposal, surface decontamination requires chemical oxidation to degrade the molecule before cleaning.
The "Bleach-Thiosulfate" Protocol: Vinca alkaloids are susceptible to oxidation.
-
Contain: Isolate the spill area. Don double ASTM D6978 gloves.
-
Oxidize: Apply 5.25% Sodium Hypochlorite (Bleach) .[5] Allow 10–15 minutes of contact time. This degrades the alkaloid structure.
-
Neutralize: Apply Sodium Thiosulfate to neutralize the bleach (preventing corrosion of stainless steel surfaces).[6]
-
Clean: Wash with detergent and water.
-
Dispose: All cleanup materials (paper towels, gloves) must go into the Bulk (Black) Waste bin.
Visualization: Spill Response
Caption: Step-by-step chemical decontamination protocol for this compound spills.
Detailed Disposal Procedures
Liquid Waste (Stock Solutions)
-
Do not dilute liquid waste to pour down the drain.
-
Collect in a dedicated, chemically compatible carboy (High-Density Polyethylene - HDPE).
-
Label the carboy: "HAZARDOUS WASTE - CYTOTOXIC - this compound" .
-
Ensure the cap is tightly sealed when not in use.
-
Request pickup by your facility's EHS or Hazardous Waste contractor for incineration.
Solid Waste (Vials, Syringes)
-
Sharps: Place needles/syringes directly into a Red (Biohazard) or Yellow (Trace Chemo) sharps container depending on facility rules. Note: If the syringe contains visible liquid, it must go into a Black/RCRA container.
-
Empty Vials: Place in the Yellow Trace Chemo bin.
-
Partially Full Vials: Place in the Black Bulk Chemo bin.
Animal Carcasses
Research animals administered this compound must be treated as hazardous waste.
-
Carcasses and bedding must be incinerated.
-
Do not use alkaline hydrolysis (tissue digestion) unless validated for cytotoxic destruction.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[7] [Link]
-
ASTM International. (2020).[2] ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[1][4][Link]
-
U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA).[Link]
-
Benvenuto, J. A., et al. (1993). Degradation and inactivation of antitumor drugs.[5] Journal of Pharmaceutical Sciences, 82(10), 988-991.[8] (Validates Sodium Hypochlorite for Vinca Alkaloid degradation). [Link]
Sources
- 1. assets.medline.eu [assets.medline.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 4. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
- 5. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5985302A - Method for deactivating a contaminant - Google Patents [patents.google.com]
- 7. Federal Register :: Hazardous Drugs: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 and Final Reevaluation Determinations for Liraglutide and Pertuzumab [federalregister.gov]
- 8. wjarr.com [wjarr.com]
A Comprehensive Guide to Personal Protective Equipment for Handling N-Desmethyl Vinblastine
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling N-Desmethyl Vinblastine. As a potent cytotoxic compound and a precursor to the chemotherapeutic agent Vincristine, rigorous adherence to safety procedures is paramount to mitigate occupational exposure.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the required safety measures.
Understanding the Hazard: The "Why" Behind the Precautions
This compound belongs to the vinca alkaloid family, which functions by disrupting microtubule polymerization, a critical process for cell division.[1] This mechanism makes it a powerful cytotoxic agent. Its parent compound, Vinblastine, is classified as harmful if swallowed, a cause of skin irritation and serious eye damage, and may cause respiratory irritation.[2][3] Due to its cytotoxic nature, occupational exposure, even at low levels, can pose significant health risks, including potential reproductive toxicity and carcinogenicity.[4][5][6] The primary routes of occupational exposure are inhalation of aerosols or fine powders, dermal contact, and accidental ingestion.[5] Therefore, our entire safety strategy is built on creating a multi-layered barrier system to prevent any contact with the compound.
The Hierarchy of Controls: A Foundation for Safety
Before detailing Personal Protective Equipment (PPE), it is crucial to implement foundational safety measures. PPE is the last line of defense; it should be used in conjunction with more effective engineering and administrative controls.[4]
-
Engineering Controls: All manipulations of this compound, especially handling of the powdered form or preparing solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.[7] This protects the user from inhaling aerosols and prevents contamination of the laboratory environment.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. A dedicated space should be designated for its storage and use. All personnel must receive specific training on the hazards and safe handling procedures for cytotoxic compounds before working with the material.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the required PPE for various laboratory tasks.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | 2 Pairs (Chemo-rated) | Disposable Gown | Safety Glasses | Not required if package is intact |
| Weighing Solid Compound | 2 Pairs (Chemo-rated) | Disposable Gown | Safety Goggles & Face Shield | Recommended (Fit-tested N95 or higher) |
| Preparing Solutions | 2 Pairs (Chemo-rated) | Disposable Gown | Safety Goggles & Face Shield | Not required if done in a BSC |
| Handling Solutions | 2 Pairs (Chemo-rated) | Disposable Gown | Safety Goggles | Not required if done in a BSC |
| Spill Cleanup | 2 Pairs (Heavy-duty) | Disposable Gown | Safety Goggles & Face Shield | Required (Fit-tested N95/P100) |
| Waste Disposal | 2 Pairs (Chemo-rated) | Disposable Gown | Safety Goggles | Not required |
Operational Plan: Step-by-Step Protocols
Protocol 1: Donning PPE
Properly putting on PPE is the first step in ensuring your safety. Follow this sequence to minimize contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of chemotherapy-rated nitrile gloves.
-
Gown: Wear a disposable, solid-front, back-closing gown made of a low-permeability fabric.[8][9] Ensure cuffs are tucked under the inner gloves.
-
Outer Gloves: Don the second pair of chemotherapy-rated nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Eye/Face Protection: Put on safety goggles and a face shield if there is a splash risk.[10]
-
Respiratory Protection: If required, perform a seal check and don your fit-tested respirator.[9]
Protocol 2: Safe Handling Workflow within a Biological Safety Cabinet
-
Preparation: Before introducing the compound, decontaminate the interior surfaces of the BSC. Cover the work surface with a disposable, plastic-backed absorbent pad.[8]
-
Introduction of Materials: Gather all necessary supplies (vials, solvents, pipettes, waste containers) and place them in the BSC to minimize disruption of the air barrier during the procedure.
-
Manipulation: Perform all handling of this compound at least 6 inches from the front grille of the BSC. Use techniques that minimize aerosol generation.
-
Immediate Waste Disposal: All disposable items that come into contact with the compound (pipette tips, wipes, pads) must be immediately placed into a designated cytotoxic waste container located within the BSC.[8]
Safe Handling and Disposal Workflow
This diagram illustrates the critical steps and decision points from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Managing Cytotoxic Waste
Improper disposal of this compound and contaminated materials can lead to environmental contamination and pose a risk to others.[4]
-
Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash. This includes:
-
Sharps: Needles and syringes must be placed in a puncture-resistant, clearly labeled sharps container designated for cytotoxic waste.
-
Contaminated Solids: Gloves, gowns, absorbent pads, and plasticware must be placed in a leak-proof, puncture-resistant container, typically a yellow bin lined with a plastic bag and labeled with the cytotoxic hazard symbol.[8]
-
Bulk Chemical Waste: Unused this compound or solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour this waste down the drain.[11]
-
-
Container Management: Waste containers should be sealed when not in use and should not be overfilled. The exterior of the container should be wiped down before being removed from the handling area.
-
Final Disposal: All cytotoxic waste must be disposed of through your institution's hazardous waste management program, typically via high-temperature incineration.[12][13] Adhere strictly to all local, state, and federal regulations.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and contamination.
-
Isolate the Area: Immediately alert others and restrict access to the spill area.[14]
-
Don Additional PPE: If not already wearing it, don a fit-tested respirator (N95/P100) and heavy-duty gloves over your inner nitrile gloves.[9][15]
-
Contain the Spill:
-
For liquids: Cover the spill with absorbent pads from a chemotherapy spill kit, working from the outside in.
-
For solids: Gently cover the powder with wetted absorbent pads to avoid making it airborne. Do not dry sweep.
-
-
Clean the Area: Using the spill kit, clean the area with an appropriate deactivating agent (e.g., sodium hypochlorite solution), followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.[14]
-
Doff PPE: Remove PPE carefully, ensuring the outer layer does not contaminate your skin or inner clothing. Dispose of all PPE as cytotoxic waste.
-
Wash Hands: Wash hands and any potentially exposed skin thoroughly with soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By integrating these engineering controls, administrative procedures, and specific PPE protocols into your daily workflow, you can confidently and safely handle this compound, protecting yourself, your colleagues, and the integrity of your research.
References
-
OHS Insider. Cytotoxic Drugs Policy. Available from: [Link]
-
Groupe d'étude en oncologie du Québec. (2012). Safe handling of cytotoxics: guideline recommendations. Journal of oncology pharmacy practice, 18(4), 375-393. Available from: [Link]
-
Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13342, Vinblastine. Available from: [Link]
-
Medsafe, New Zealand Medicines and Medical Devices Safety Authority. DBL Vinblastine - NEW ZEALAND DATA SHEET. Available from: [Link]
-
Fresenius Kabi USA. (2009). SAFETY DATA SHEET. Available from: [Link]
- NHS England. (2017). Policy for the use of personal protective equipment when handling chemotherapy, v 3.0.
- European Directorate for the Quality of Medicines & HealthCare. (2023).
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Available from: [Link]
- Birmingham Women's and Children's NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
- American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
-
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Available from: [Link]
- Connor, T. H., & McDiarmid, M. A. (2006). Preventing occupational exposures to antineoplastic drugs in health care settings. CA: a cancer journal for clinicians, 56(6), 354-365.
-
CAREX Canada. (2016). Occupational exposure to antineoplastic agents. Available from: [Link]
- Kumar, A., & Singh, B. (2022). Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. International Journal of Medical, Pharmaceutical and Biological Sciences, 7(1), 1-10.
- Halyard Health. Personal Protective Equipment When Working with chemotherapy Drugs.
-
Centers for Disease Control and Prevention (CDC). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Antineoplastic Agents Risk Factors. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Antineoplastic Agents. Available from: [Link]
- Carl ROTH. (2020).
- NHS Scotland. (2009). CEL 22 (2009)
- MedChemExpress. (2025).
- Power, L. A., & Polovich, M. (2018).
- Ndaw, S., et al. (2023). Occupational Exposure to Antineoplastic Drugs in Twelve French Health Care Setting: Biological Monitoring and Surface Contamination. International Journal of Molecular Sciences, 24(6), 5227.
- Weill Cornell Medicine. (2021). EHS Program Manual 5.2 - Waste Disposal Procedure.
-
Oladoctor. NAVELBINE 20 mg SOFT CAPSULES leaflet – Spain. Available from: [Link]
- Mun Global. (2021). Chemotherapy Standards for PPE.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5388983, Vinblastine Sulfate. Available from: [Link]
Sources
- 1. This compound|Vincristine Precursor [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Vinblastine Sulfate | C46H60N4O13S | CID 5388983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. occupationalcancer.ca [occupationalcancer.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ohsinsider.com [ohsinsider.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 10. halyardhealth.com [halyardhealth.com]
- 11. oladoctor.com [oladoctor.com]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 15. cdn.ymaws.com [cdn.ymaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
